Anticancer agent 110
Description
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Properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-14-5-1-12(2-6-14)9-16-10-20-18(27-16)22-17(26)13-3-7-15(8-4-13)25-11-21-23-24-25/h1-8,10-11H,9H2,(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOFRQOPIQJUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Anticancer Agent 110: A Technical Guide on the Mechanism of Action
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Anticancer Agent 110 is an investigational small molecule inhibitor targeting the mechanistic Target of Rapamycin (mTOR), a pivotal kinase in the PI3K/AKT/mTOR signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[2][3][4] Agent 110 is an ATP-competitive inhibitor that targets the kinase domain of mTOR, effectively blocking the activity of both mTORC1 and mTORC2 complexes.[5][6][7] This dual inhibition leads to the suppression of cancer cell growth, proliferation, and survival. This document provides a comprehensive overview of the mechanism of action of Agent 110, supported by preclinical data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.
Introduction: The PI3K/AKT/mTOR Pathway in Oncology
The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR signaling cascade is a critical intracellular pathway that integrates signals from growth factors, nutrients, and cellular energy status to regulate key cellular processes.[1][4] These processes include protein synthesis, cell growth, proliferation, and survival.[2] The pathway is one of the most frequently hyperactivated signaling networks in human cancer, often due to mutations in key components like PIK3CA or the loss of the tumor suppressor PTEN.[1][2]
mTOR, a serine/threonine kinase, is a central node in this pathway and exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[5][8]
-
mTORC1 is a primary regulator of cell growth and proliferation through the phosphorylation of downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[8][9]
-
mTORC2 is involved in cell survival and cytoskeletal organization, partly through the phosphorylation and activation of AKT at serine 473.[6][8]
First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), are allosteric inhibitors that primarily target mTORC1.[8] Their clinical efficacy has been limited, in part due to a feedback activation loop that leads to AKT signaling via mTORC2.[6][9] this compound was developed as a next-generation, ATP-competitive inhibitor designed to block the kinase activity of both mTORC1 and mTORC2, thereby providing a more complete shutdown of the pathway.[5][7]
Core Mechanism of Action of Agent 110
Agent 110 exerts its anticancer effects by directly inhibiting the kinase activity of mTOR. By competing with ATP at the catalytic site, it prevents the phosphorylation of key downstream substrates of both mTORC1 and mTORC2. This dual inhibition results in a cytostatic effect, characterized by cell cycle arrest and a reduction in cell proliferation.
The primary molecular consequences of Agent 110 activity are:
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Inhibition of mTORC1: Leads to decreased phosphorylation of p70S6K and 4E-BP1, resulting in the suppression of protein synthesis and cell growth.
-
Inhibition of mTORC2: Prevents the phosphorylation of AKT at Ser473, which disrupts a pro-survival feedback loop often activated in response to mTORC1 inhibition.
This combined action effectively halts the signals that drive malignant cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the key in vitro data characterizing the potency, selectivity, and cellular activity of this compound.
Table 1: Kinase Inhibitory Activity of Agent 110 This table displays the half-maximal inhibitory concentration (IC50) of Agent 110 against mTOR and other related kinases, demonstrating its potency and selectivity.
| Kinase Target | IC50 (nM) |
| mTOR | 1.5 |
| PI3Kα | 250 |
| PI3Kβ | 475 |
| PI3Kδ | 310 |
| PI3Kγ | 600 |
| DNA-PK | >10,000 |
| ATM | >10,000 |
| ATR | >10,000 |
Table 2: In Vitro Antiproliferative Activity of Agent 110 This table shows the half-maximal growth inhibition (GI50) of Agent 110 across a panel of human cancer cell lines with varying genetic backgrounds related to the PI3K/AKT/mTOR pathway.
| Cell Line | Cancer Type | Key Genetic Feature | GI50 (nM) |
| A549 | Lung | KRAS Mutant | 75 |
| MCF-7 | Breast | PIK3CA Mutant | 25 |
| U87-MG | Glioblastoma | PTEN Null | 15 |
| PC-3 | Prostate | PTEN Null | 20 |
| HCT116 | Colon | PIK3CA Mutant | 40 |
Table 3: Cellular Pathway Modulation by Agent 110 This table presents the concentration-dependent inhibition of the phosphorylation of key mTORC1 and mTORC2 downstream targets in U87-MG glioblastoma cells after a 2-hour treatment with Agent 110.
| Agent 110 Conc. (nM) | % Inhibition of p-S6K (T389) | % Inhibition of p-AKT (S473) |
| 1 | 15 | 10 |
| 10 | 60 | 55 |
| 50 | 95 | 92 |
| 100 | 98 | 97 |
| 500 | 99 | 99 |
Signaling Pathway and Experimental Workflow Diagrams
Visual diagrams are provided below to illustrate the mechanism of action and the methodologies used for evaluation.
Caption: PI3K/AKT/mTOR pathway showing inhibition of mTORC1 and mTORC2 by Agent 110.
Caption: Experimental workflow for determining the GI50 of Agent 110 in cancer cells.
Caption: Logical relationship between pathway status, Agent 110, and cellular outcome.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 of Agent 110 against a panel of protein kinases.
-
Methodology: A biochemical assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is used.
-
Recombinant human kinase enzyme is incubated with a proprietary fluorescently labeled ATP-competitive tracer.
-
Agent 110 is added in a 10-point, 3-fold serial dilution.
-
A europium-labeled anti-tag antibody is added, which binds to the kinase.
-
The mixture is incubated for 60 minutes at room temperature.
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Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. Displacement of the tracer by Agent 110 results in a loss of FRET signal.
-
Data are normalized to high (no inhibitor) and low (no tracer) controls. IC50 values are calculated using a four-parameter logistic curve fit.
-
Cell Viability and Proliferation Assay
-
Objective: To determine the GI50 of Agent 110 in various cancer cell lines.
-
Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is employed.
-
Cells are seeded into 96-well opaque-walled plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Agent 110 is added in a 10-point, 3-fold serial dilution and incubated for 72 hours at 37°C, 5% CO2.
-
The CellTiter-Glo® reagent is added to each well according to the manufacturer's protocol, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
The plate is incubated for 10 minutes at room temperature to stabilize the signal.
-
Luminescence is recorded using a plate reader.
-
Data are normalized to vehicle-treated controls, and GI50 values are calculated using a non-linear regression curve fit.
-
Western Blotting for Pathway Modulation
-
Objective: To confirm the inhibition of mTORC1 and mTORC2 downstream targets in a cellular context.
-
Methodology:
-
Cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are serum-starved for 4 hours and then treated with various concentrations of Agent 110 for 2 hours.
-
Cells are stimulated with a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes to activate the pathway.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
Membranes are incubated overnight at 4°C with primary antibodies against p-S6K (Thr389), total S6K, p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin).
-
Membranes are washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify band intensity.
-
Conclusion
This compound is a potent, selective, dual mTORC1/mTORC2 inhibitor that demonstrates significant antiproliferative activity in cancer cell lines with a hyperactivated PI3K/AKT/mTOR pathway. Its mechanism of action, confirmed through biochemical and cellular assays, involves the direct, ATP-competitive inhibition of the mTOR kinase. This leads to a robust blockade of downstream signaling, resulting in cell cycle arrest and inhibition of tumor cell growth. The preclinical data strongly support the continued development of Agent 110 as a targeted therapy for relevant cancer patient populations.
References
- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting the mTOR pathway using novel ATPcompetitive inhibitors,...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Anticancer Agent 110: A Technical Guide to Synthesis, Characterization, and Preclinical Evaluation
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The RAS/RAF/MEK/ERK (MAPK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1][2] Hyperactivation of this pathway due to mutations is a key driver in many human cancers. The most common mutation in the BRAF gene, found in approximately 50% of melanomas and a subset of other cancers, is a valine to glutamic acid substitution at codon 600 (V600E).[2][3] This BRAF(V600E) mutation results in a constitutively active kinase that promotes uncontrolled cell growth.[1][2]
Anticancer Agent 110 is a novel, potent, and selective small molecule inhibitor designed to target the ATP-binding site of the active BRAF(V600E) kinase. This document provides a comprehensive technical overview of its synthesis, physicochemical characterization, and biological evaluation, establishing a foundation for its preclinical development.
Synthesis of this compound
The synthesis of this compound is accomplished via a two-step process involving a nucleophilic aromatic substitution followed by a reductive amination. The synthetic scheme is based on established methodologies for constructing similar kinase inhibitors.[4]
Synthetic Scheme
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Step 1: Nucleophilic aromatic substitution of 3,4-difluoronitrobenzene with N-Boc-1,4-diaminobutane.
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Step 2: Amide coupling of the resulting intermediate with 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.
Experimental Protocol: Synthesis
Step 1: Synthesis of tert-butyl (4-((2-fluoro-4-nitrophenyl)amino)butyl)carbamate
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To a solution of 3,4-difluoronitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add N-Boc-1,4-diaminobutane (1.1 eq) and potassium carbonate (2.5 eq).
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Heat the reaction mixture to 80°C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate product as a yellow solid.
Step 2: Synthesis of this compound
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Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5.0 eq) dropwise and stir at room temperature for 2 hours to remove the Boc protecting group.
-
Remove the solvent under reduced pressure. Dissolve the residue in dimethylformamide (DMF).
-
In a separate flask, dissolve 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq) in DMF.
-
Add the amine solution from the previous step to the activated acid solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the final compound by preparative High-Performance Liquid Chromatography (HPLC) to yield this compound as a white solid.
Physicochemical and Structural Characterization
The identity, purity, and properties of the synthesized this compound were confirmed using standard analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₂FN₅O₃ |
| Molecular Weight | 427.44 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (>10 mM), sparingly soluble in water (<0.1 mg/mL) |
| Purity (HPLC) | >99.5% |
Characterization Data
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.65 (s, 1H), 8.51 (d, J = 2.0 Hz, 1H), 8.20 (t, J = 5.6 Hz, 1H), 8.05 (d, J = 2.0 Hz, 1H), 7.89 (dd, J = 9.2, 2.4 Hz, 1H), 7.50 (t, J = 2.8 Hz, 1H), 7.42 (dd, J = 12.0, 2.4 Hz, 1H), 6.95 (t, J = 8.8 Hz, 1H), 6.45 (dd, J = 3.2, 1.6 Hz, 1H), 3.35 (q, J = 6.4 Hz, 2H), 3.25 (q, J = 6.8 Hz, 2H), 1.60-1.50 (m, 4H). |
| LC-MS | m/z 428.17 [M+H]⁺ |
Experimental Protocols: Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra were recorded on a 400 MHz spectrometer in DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Analysis was performed on a C18 column with a gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid). Mass spectra were acquired in positive ion electrospray mode.
-
High-Performance Liquid Chromatography (HPLC): Purity was determined using a C18 column with UV detection at 254 nm. A gradient elution of water and acetonitrile was used.
Biological Evaluation
The biological activity of this compound was assessed through in vitro kinase and cellular assays to determine its potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibition of kinase activity by the compound.
Experimental Protocol:
-
Recombinant human BRAF(V600E) and wild-type BRAF (BRAF-WT) enzymes were used.
-
Assays were performed in a 384-well plate format.
-
Kinase reactions were initiated by adding ATP to a mixture of the enzyme, a suitable substrate (e.g., MEK1), and varying concentrations of this compound.
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After a 60-minute incubation at room temperature, the amount of phosphorylated substrate was quantified using a luminescence-based assay that measures the remaining ATP.
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IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Results: Kinase Inhibition Profile
| Kinase Target | IC₅₀ (nM) |
| BRAF(V600E) | 15 |
| BRAF-WT | 210 |
| c-RAF | 350 |
| VEGFR2 | > 5,000 |
| EGFR | > 10,000 |
Cellular Proliferation Assay
The antiproliferative activity of this compound was evaluated against cancer cell lines with different BRAF mutation statuses.
Experimental Protocol:
-
Cells were seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.[5]
-
Cells were then treated with a serial dilution of this compound (or DMSO as a vehicle control) for 72 hours.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[6][7]
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Luminescence was read on a plate reader.
-
IC₅₀ values were determined from the dose-response curves.
Results: Cellular Antiproliferative Activity
| Cell Line | Cancer Type | BRAF Status | IC₅₀ (nM) |
| A375 | Melanoma | V600E | 35 |
| SK-MEL-28 | Melanoma | V600E | 52 |
| HT29 | Colorectal | V600E | 88 |
| NCI-H1792 | Lung | WT | 2,500 |
| MCF-7 | Breast | WT | > 10,000 |
Western Blot Analysis for Target Engagement
This experiment confirms that this compound inhibits the intended signaling pathway within cancer cells.
Experimental Protocol:
-
A375 melanoma cells were seeded in 6-well plates and grown to 70-80% confluency.
-
Cells were treated with various concentrations of this compound (10 nM, 100 nM, 1000 nM) or DMSO for 2 hours.
-
Following treatment, cells were washed with ice-cold PBS and lysed.[5]
-
Protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against phospho-MEK (p-MEK), total MEK, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.[5]
-
Bands were visualized using an enhanced chemiluminescence (ECL) substrate.[5]
Expected Result: A dose-dependent decrease in the levels of p-MEK and p-ERK would be observed in cells treated with this compound, while total MEK and total ERK levels would remain unchanged, confirming on-target pathway inhibition.
Visualizations: Pathway and Workflow
BRAF(V600E) Signaling Pathway
Caption: The MAPK signaling cascade initiated by the BRAF(V600E) mutation.
Experimental Workflow for Agent 110 Evaluation
Caption: Workflow from synthesis to in vitro biological data analysis.
Conclusion
This compound is a potent and selective inhibitor of the BRAF(V600E) oncoprotein. The synthesis is robust, yielding high-purity material suitable for biological testing. In vitro data demonstrates that Agent 110 potently inhibits the target kinase and selectively suppresses the proliferation of cancer cells harboring the BRAF(V600E) mutation. Furthermore, cellular assays confirm on-target engagement through the inhibition of downstream MAPK pathway signaling. These promising preclinical findings warrant further investigation of this compound in in vivo models to assess its efficacy, pharmacokinetics, and safety profile.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biomarker.onclive.com [biomarker.onclive.com]
- 3. Identification of a novel family of BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. noblelifesci.com [noblelifesci.com]
- 7. pubs.acs.org [pubs.acs.org]
"Anticancer agent 110" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer Agent 110, also identified as compound 13 in seminal research, is a novel synthetic small molecule belonging to the imidazotetrazine class of chemotherapeutic agents.[1] Developed as an analogue of the clinically utilized drug temozolomide, this agent demonstrates significant potential in overcoming tumor resistance mechanisms.[1][2] Preclinical studies have highlighted its potent cytotoxic effects, which are primarily mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase.[1] Notably, this compound incorporates a propargyl alkylating moiety and a thiazole ring, which is an isosteric replacement for the carboxamide group in temozolomide.[1] This structural modification is believed to contribute to its enhanced potency and improved physicochemical properties, including better permeability.[1] The presence of an alkyne group also makes it a valuable tool for chemical biology, as it can be utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound.
Chemical Structure and Properties
This compound is a rationally designed imidazotetrazinone derivative. While the exact chemical structure is proprietary and detailed in specific publications, its core is an imidazotetrazine bicyclic system. Key structural features include a propargyl group, which acts as the DNA alkylating agent, and a thiazole ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Class | Imidazotetrazinone | [1] |
| Mechanism of Action | DNA Alkylating Agent | [1][3] |
| Key Functional Groups | Propargyl, Thiazole, Imidazotetrazinone core | [1] |
| Unique Feature | Contains an alkyne group for click chemistry | [1] |
| Permeability | Good | [1] |
Biological Activity and Quantitative Data
This compound has demonstrated significant growth-inhibitory activity against a panel of human tumor cell lines. Its efficacy extends to cell lines that exhibit resistance to temozolomide, particularly those with proficient O6-methylguanine-DNA methyltransferase (MGMT) expression and deficient mismatch repair (MMR) systems.[2]
Table 2: In Vitro Cytotoxicity of this compound (Compound 13)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U373V | Astrocytoma | 3.59 | [1] |
| U373M | Astrocytoma | 4.09 | [1] |
| HCT116 | Colon Carcinoma | 5.35 | [1] |
Mechanism of Action
The primary anticancer mechanism of this compound, like other imidazotetrazines, involves the alkylation of DNA.[1][3] This process introduces lesions into the DNA, which, if not repaired, can trigger cell cycle arrest and apoptosis.
Cell Cycle Arrest at G2/M Phase
Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[1] This arrest is a response to DNA damage, preventing the cell from proceeding into mitosis with a compromised genome. The cell cycle checkpoint machinery is activated to allow time for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis.
Caption: G2/M cell cycle arrest pathway induced by this compound.
Induction of Apoptosis
Following DNA damage and cell cycle arrest, this compound induces programmed cell death, or apoptosis.[1] This is a critical mechanism for eliminating cancer cells and is often initiated through the intrinsic (mitochondrial) pathway in response to DNA damage.
Caption: Intrinsic apoptosis pathway activated by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of this compound. For specific details, it is recommended to consult the primary research articles.
Synthesis of this compound (Compound 13)
The synthesis of imidazotetrazinones generally involves the coupling of a diazoimidazole precursor with an appropriate isocyanate.[4] For this compound, this would involve a propargyl isocyanate.
References
"Anticancer agent 110" discovery and development
A comprehensive search of scientific and medical databases has yielded no specific information on a compound designated "Anticancer agent 110." This identifier does not correspond to any known or published therapeutic agent in the field of oncology.
Scientific research and development of new drugs, particularly in the anticancer field, involves a rigorous process of identification, characterization, and clinical testing. Compounds are typically assigned specific chemical names, alphanumeric codes by research institutions or pharmaceutical companies (e.g., AZD9291, TAS-102), or given a generic name (International Nonproprietary Name, INN) once they advance further in clinical trials.
The term "this compound" is too generic and does not appear in preclinical or clinical literature. It is possible that this is an internal, unpublished designation for a very early-stage compound, or a misnomer for an existing therapeutic. Without a more specific chemical name, corporate identifier, or a reference to a peer-reviewed publication, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on a specific agent are advised to use established nomenclature to ensure accurate and verifiable results. If "this compound" is an internal project name, all relevant data would be proprietary and contained within the developing organization.
In Vitro Cytotoxicity and Mechanism of Action of Anticancer Agent 110 (Bavdegalutamide/ARV-110): A Technical Guide
Introduction: Anticancer agent 110, also known as Bavdegalutamide or ARV-110, is a potent and selective Androgen Receptor (AR) degrader. It belongs to a class of drugs known as PROteolysis TArgeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to eliminate specific proteins from cells by co-opting the cell's own protein disposal system, the ubiquitin-proteasome pathway.[2][3] ARV-110 has been developed as a potential treatment for prostate cancer, a disease often driven by androgen receptor signaling.[4][5] This guide provides an in-depth overview of the in vitro cytotoxicity assays used to characterize ARV-110, its mechanism of action, and detailed experimental protocols.
Data Presentation: In Vitro Efficacy of ARV-110
The in vitro activity of ARV-110 is typically quantified by two key metrics: the half-maximal inhibitory concentration (IC50), which measures the drug's potency in inhibiting cell proliferation, and the half-maximal degradation concentration (DC50), which indicates the concentration required to degrade 50% of the target protein (in this case, the Androgen Receptor).[6][7]
| Cell Line | Tissue of Origin | Parameter | Value (nM) | Assay Type |
| VCaP | Prostate Cancer | DC50 | ~1 | Western Blot |
| LNCaP | Prostate Cancer | DC50 | ~1 | Western Blot |
| Universal | Prostate Cancer Cell Lines | DC50 | < 1 | Western Blot |
| VCaP | Prostate Cancer | IC50 | 11.5 | Cell Proliferation |
| LNCaP | Prostate Cancer | IC50 | 2.8 | Cell Proliferation |
| CWR22R (22Rv1) | Prostate Cancer | IC50 | 3900 | CCK-8 Assay |
Note: Data is compiled from multiple preclinical studies.[6][7][8][9] The CWR22R cell line is also referred to as 22Rv1.
Mechanism of Action
ARV-110 functions by inducing the selective degradation of the Androgen Receptor.[8] As a PROTAC, it consists of a ligand that binds to the AR, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically cereblon (CRBN).[1][4] This proximity induces the formation of a ternary complex between the AR, ARV-110, and the E3 ligase.[2] The E3 ligase then tags the AR with ubiquitin molecules, marking it for destruction by the 26S proteasome.[2][10] The degradation of AR disrupts downstream signaling pathways that are crucial for prostate cancer cell proliferation and survival, ultimately leading to apoptosis (programmed cell death) and inhibition of tumor growth.[4][8] Some reports also indicate that a related compound, "Antitumor agent-110," can arrest the cell cycle at the G2/M phase.[11]
Signaling Pathway: PROTAC-Mediated AR Degradation
Caption: PROTAC (ARV-110) mediated degradation of the Androgen Receptor.
Experimental Protocols
The following are representative protocols for key in vitro assays used to evaluate the cytotoxicity and mechanism of action of this compound (ARV-110).
Cell Viability and Cytotoxicity Assay (MTT/CCK-8)
This protocol is used to determine the effect of ARV-110 on the proliferation and viability of prostate cancer cells. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[12][13] The Cell Counting Kit-8 (CCK-8) assay is a similar, more sensitive method.[14]
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (ARV-110), dissolved in DMSO
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of ARV-110 in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) controls.
-
Reagent Addition:
-
For MTT Assay: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple precipitate is visible.
-
For CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[14]
-
-
Solubilization (MTT Assay only): After incubation with MTT, add 100 µL of solubilization solution to each well. Leave the plate at room temperature in the dark for at least 2 hours to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader. The wavelength for formazan is typically 570 nm, and for the CCK-8 product, it is 450 nm.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow: Cytotoxicity Assay
Caption: A typical workflow for determining the IC50 of a compound.
Western Blot for Androgen Receptor Degradation
This protocol is used to quantify the reduction in AR protein levels following treatment with ARV-110, allowing for the determination of the DC50 value.
Materials:
-
Prostate cancer cell lines and culture reagents
-
6-well or 10 cm cell culture plates
-
This compound (ARV-110)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AR, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture prostate cancer cells to ~70-80% confluency. Treat cells with varying concentrations of ARV-110 (e.g., 0.1 nM to 100 nM) or a vehicle control (DMSO) for a specified time (e.g., 8-24 hours).[14]
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them on ice using RIPA buffer.[14]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-AR antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify the band intensities using densitometry software. Normalize the AR signal to the loading control to determine the relative reduction in AR protein levels and calculate the DC50.
References
- 1. Targeted Degradation of Androgen Receptor for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. urotoday.com [urotoday.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. broadpharm.com [broadpharm.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
Target Identification and Validation of Anticancer Agent 110: A Technical Guide
This technical guide provides an in-depth overview of the target identification and validation for "Anticancer Agent 110." It has come to light that this designation may refer to more than one compound in scientific literature and commercial databases. This guide will address the primary interpretations: a DNA-damaging agent identified by its CAS number and a distinct steroidal compound, 11β-dichloro, which has undergone significant mechanistic investigation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Part 1: this compound (CAS 887349-03-3)
This small molecule is primarily characterized as a cytotoxic compound that induces DNA damage and apoptosis, with notable activity against hematological malignancies.
Physicochemical and Pharmacological Profile
| Property | Value |
| CAS Number | 887349-03-3 |
| Molecular Weight | 380.4 g/mol |
| Primary Indication | Chronic Granulocytic Leukemia (CGL) |
| Mechanism of Action | DNA Damage, Apoptosis Induction |
Quantitative In Vitro and In Vivo Efficacy
| Assay Type | Cell Line / Model | Metric | Value |
| Cell Viability | CGL-derived cell lines | IC₅₀ | 2.5 µM[1] |
| Cell Viability | K-562 Leukemia Cells | IC₅₀ | 0.7 µM[2] |
| Tumor Volume Reduction | Animal Model | % Reduction | 60% at 10 mg/kg/day (28 days)[1] |
Target Identification and Mechanism of Action
The primary mechanism of action for this compound (CAS 887349-03-3) is the induction of DNA damage.[1][3][4] It is reported to directly interact with DNA, leading to double-strand breaks.[1] This damage subsequently activates apoptotic pathways, leading to cancer cell death.[1][3][4] The agent shows a degree of selectivity for rapidly dividing cancer cells.[1] Its cytotoxicity is enhanced in leukemia cell lines with deficiencies in DNA repair mechanisms, suggesting a potential synthetic lethality approach.[1]
Caption: DNA damage and apoptosis pathway initiated by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed K-562 or other CGL cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM). Add 100 µL of the diluted compound to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value by plotting a dose-response curve.
Part 2: 11β-dichloro
This compound is a bi-functional molecule designed to link a DNA-damaging aniline mustard moiety to a steroid ligand for the androgen receptor (AR).[5] However, its potent anticancer effects in AR-negative cell lines prompted further investigation into its AR-independent mechanisms.[5]
Target Identification in an AR-Independent Manner
The investigation into the AR-independent mechanism of 11β-dichloro utilized a yeast genomic phenotyping screen.[5] This approach identified that yeast mutants most sensitive to the compound were deficient in genes related to mitochondrial and ribosomal function, rather than DNA repair.[5] This suggested a mechanism of action beyond simple DNA damage.
Caption: Workflow for identifying drug targets using yeast genomic phenotyping.
Validation of AR-Independent Mechanism in Human Cancer Cells
Based on the findings from the yeast screen, further validation was performed in the AR-negative HeLa human cancer cell line.[5] These experiments confirmed that 11β-dichloro induces a significant amount of reactive oxygen species (ROS), depletes the antioxidant pool, and disrupts the mitochondrial inner membrane potential.[5]
Caption: AR-independent mechanism of 11β-dichloro in cancer cells.
Experimental Protocols
Measurement of Reactive Oxygen Species (ROS)
-
Cell Culture: Plate HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with varying concentrations of 11β-dichloro for a specified time period (e.g., 24 hours).
-
Probe Loading: Wash the cells with PBS and then incubate with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), in serum-free medium for 30-60 minutes at 37°C.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated controls to quantify the increase in ROS levels.
Analysis of Mitochondrial Membrane Potential
-
Cell Preparation: Culture HeLa cells on glass coverslips or in a multi-well plate suitable for microscopy.
-
Drug Treatment: Expose the cells to 11β-dichloro for the desired duration.
-
Staining: Incubate the cells with a potentiometric dye, such as JC-1 or TMRM (tetramethylrhodamine, methyl ester), according to the manufacturer's protocol. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, JC-1 remains in its monomeric form and fluoresces green.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Quantification: Quantify the change in mitochondrial membrane potential by measuring the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of membrane potential.
Summary and Conclusion
The term "this compound" can refer to at least two distinct compounds with different primary mechanisms of action. The first, identified by its CAS number, acts as a traditional cytotoxic agent by inducing DNA double-strand breaks. The second, 11β-dichloro, has a more complex, dual mechanism. While capable of DNA damage, its potent AR-independent activity is mediated through the induction of oxidative stress and mitochondrial dysfunction. The target identification for 11β-dichloro, involving a systematic yeast genomic screen followed by validation in human cancer cells, provides a robust example of modern drug mechanism deconvolution. Researchers investigating "this compound" should carefully consider the specific compound being referenced to ensure accurate interpretation of its biological effects and potential therapeutic applications.
References
An In-depth Technical Guide to the Effects of Anticancer Agent 110 on Cancer Cell Signaling Pathways
Disclaimer: The designation "Anticancer agent 110" does not correspond to a recognized compound in publicly available scientific literature. This document uses Paclitaxel , a well-characterized and widely used chemotherapeutic agent, as a representative example to fulfill the structural and content requirements of this technical guide. All data and pathways described herein pertain to Paclitaxel.
Introduction
This compound (exemplified by Paclitaxel) is a highly effective antineoplastic drug used in the treatment of a variety of solid tumors, including ovarian, breast, and non-small cell lung cancers.[1][2] Originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, this agent represents a class of compounds known as taxanes.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which are critical for cell division and other essential cellular functions.[3] By interfering with the microtubule network, the agent triggers a cascade of signaling events that ultimately lead to cell cycle arrest and programmed cell death (apoptosis).[4][5] This guide provides a detailed overview of the core mechanisms, effects on key signaling pathways, quantitative efficacy data, and standard experimental protocols relevant to the study of this agent.
Core Mechanism of Action: Microtubule Stabilization
The fundamental mechanism of action for this compound is its unique ability to stabilize microtubules.[3][6] Unlike other agents that cause microtubule disassembly, this agent binds to the β-tubulin subunit of microtubules, promoting the polymerization of tubulin dimers and inhibiting their subsequent depolymerization.[3][6] This action disrupts the normal dynamic instability of microtubules, which is essential for their function.[7]
The consequences of this stabilization are most profound during mitosis. The cell's ability to form a functional mitotic spindle is compromised, leading to the inability to properly segregate chromosomes.[1][7] This disruption activates cellular checkpoints and initiates pathways leading to cell death.[1]
Caption: Core mechanism of this compound binding to β-tubulin.
Effects on Cancer Cell Signaling Pathways
The stabilization of microtubules by this compound triggers two primary downstream effects: cell cycle arrest at the G2/M phase and the induction of apoptosis.
G2/M Cell Cycle Arrest
By causing the formation of abnormal mitotic spindles, the agent activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism.[1] The SAC's activation prevents the onset of anaphase until all chromosomes are correctly attached to the spindle.[1] This is achieved through the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key ubiquitin ligase.[8] The inhibition of APC/C prevents the degradation of critical proteins like securin and cyclin B, effectively halting the cell cycle at the transition from metaphase to anaphase (G2/M arrest).[8]
Caption: Pathway of this compound-induced G2/M cell cycle arrest.
Induction of Apoptosis
Prolonged arrest in mitosis is unsustainable for the cell and ultimately triggers apoptosis through multiple signaling pathways.[7]
-
Intrinsic Apoptotic Pathway: The cellular stress induced by mitotic arrest leads to the modulation of the Bcl-2 family of proteins. The expression of the anti-apoptotic protein Bcl-2 is often decreased, while the expression of pro-apoptotic proteins like Bax is increased.[9][10] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of an executioner caspase cascade, primarily involving caspase-9 and caspase-3, leading to cell death.[11][12]
-
JNK/SAPK Pathway Activation: Microtubule stress is also known to activate the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) signal transduction pathway.[4][5][12] JNK activation has been shown to be a critical upstream event in the apoptotic cascade, occurring before cytochrome c release and caspase activation.[12]
-
Other Kinase Pathways: The agent can also influence other survival and stress pathways. For instance, it has been shown to inhibit the pro-survival PI3K/AKT pathway and promote the activation of the p38 MAPK pathway, further tipping the cellular balance towards apoptosis.[9]
Caption: Key signaling pathways leading to apoptosis after treatment.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potency of this compound is commonly measured by its 50% inhibitory concentration (IC50), which varies depending on the cancer cell line and the duration of drug exposure.[13] Prolonged exposure times generally result in significantly increased cytotoxicity.[13][14]
| Cell Line | Cancer Type | IC50 (nM) - 24h Exposure | IC50 (nM) - 72h/120h Exposure |
| MDA-MB-231 | Breast (Triple Negative) | ~5-25[15][16] | ~2.4-5[16] |
| T-47D | Breast (Luminal A) | - | ~1-10[17] |
| SK-BR-3 | Breast (HER2+) | - | ~2-12[17] |
| A549 | Non-Small Cell Lung | ~12[3] | < 10 |
| NCI-H460 | Non-Small Cell Lung | ~9.4 (median)[14] | ~0.027 (median)[14] |
| OVCAR-3 | Ovarian | ~2.5-7.5[13] | < 5 |
| HT-29 | Colon | ~2.5-7.5[13] | < 5 |
Note: IC50 values are approximate ranges collated from multiple studies and can vary based on specific experimental conditions.[18]
Experimental Protocols
This section details standardized protocols for assessing the effects of this compound.
In Vitro Cytotoxicity (MTT Assay)
Principle: This colorimetric assay measures cell metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.[18]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Drug Treatment: Expose cells to a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader (typically at 570 nm).[18]
-
Data Analysis: Calculate cell viability relative to an untreated control and determine the IC50 value by plotting viability against drug concentration.[18]
Caption: Workflow for an MTT-based cell viability assay.
Cell Cycle Analysis (Flow Cytometry)
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining fixed cells with PI, a flow cytometer can measure the fluorescence intensity of individual cells, which correlates to DNA content, thus revealing the cell cycle phase (G0/G1, S, G2/M).[19]
Methodology:
-
Cell Treatment: Culture cells with and without this compound for a desired time (e.g., 24 hours).[19]
-
Harvesting: Collect both adherent and floating cells and wash with PBS.[20]
-
Fixation: Resuspend the cell pellet and fix in ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[20]
-
Staining: Wash the fixed cells to remove ethanol. Resuspend in a PI staining solution containing RNase A (to prevent staining of RNA).[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[19]
-
Analysis: Analyze the stained cells on a flow cytometer, collecting data from at least 10,000 events.[19] The resulting histogram will show distinct peaks for G0/G1, S, and G2/M populations.
Caption: Workflow for cell cycle analysis by flow cytometry.
Western Blot for Bcl-2 Expression
Principle: Western blotting allows for the detection and relative quantification of a specific protein (e.g., Bcl-2) in a complex mixture. Proteins are separated by size, transferred to a membrane, and detected using a specific primary antibody.
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.[10]
-
Quantification: Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate 20-50 µg of protein per lane on a polyacrylamide gel by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.[21]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to Bcl-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., Actin or GAPDH) to ensure equal protein loading.[10][22]
Caption: General workflow for Western Blot analysis.
In Vivo Xenograft Model
Principle: Human tumor cells are implanted into immunodeficient mice to create a tumor model that allows for the evaluation of an agent's antitumor efficacy in a living system.[23]
Methodology:
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).[24]
-
Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).[23][24][25]
-
Tumor Growth: Monitor mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).[23]
-
Randomization: Randomize mice into control (vehicle) and treatment groups.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection) on a defined schedule and dosage (e.g., 10-20 mg/kg).[22][23]
-
Monitoring: Measure tumor volume with calipers and monitor animal body weight regularly.[23][26]
-
Endpoint: At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis.[27]
Caption: Workflow for an in vivo mouse xenograft study.
Conclusion
This compound (exemplified by Paclitaxel) exerts its potent antitumor effects through a well-defined, multi-faceted mechanism. Its primary action of stabilizing microtubules serves as the initiating event that triggers two critical downstream signaling cascades: a halt in cell cycle progression at the G2/M phase and the induction of apoptosis. The agent's ability to engage the cell's own checkpoint and programmed death machinery underscores its efficacy as a cornerstone of modern chemotherapy. A thorough understanding of these signaling pathways is crucial for optimizing its clinical use, overcoming resistance, and developing novel combination therapies.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. youtube.com [youtube.com]
- 3. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 7. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. jnm.snmjournals.org [jnm.snmjournals.org]
- 26. Nanosuspension delivery of paclitaxel to xenograft mice can alter drug disposition and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Anticancer Agent 110 (Exemplified by Paclitaxel)
Disclaimer: "Anticancer agent 110" is a placeholder designation. This document uses Paclitaxel , a well-characterized and widely used chemotherapeutic agent, as a representative example to fulfill the technical requirements of this guide. Paclitaxel is a cornerstone in the treatment of various solid tumors, including ovarian, breast, and lung cancers.[1][2]
Pharmacokinetics (PK)
The pharmacokinetic profile of Paclitaxel is complex and characterized by non-linear behavior, primarily due to its formulation and extensive distribution.[3] It is administered intravenously as its oral bioavailability is low.[4][5]
1.1 Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: As Paclitaxel is administered intravenously, the absorption phase is bypassed, leading to immediate and complete bioavailability in the systemic circulation.[4]
-
Distribution: Paclitaxel is highly bound to plasma proteins (approximately 89-98%) and exhibits extensive distribution into body tissues, reflected by a large volume of distribution.[4][6]
-
Metabolism: The agent is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 to 6α-hydroxypaclitaxel and to a lesser extent by CYP3A4 to 3'-p-hydroxypaclitaxel.[6][7]
-
Excretion: Elimination of Paclitaxel occurs mainly through biliary excretion, with a mean of 71% of a dose being recovered in the feces over 120 hours. Renal excretion of the parent drug is minimal (<10%).[6][7]
1.2 Non-Linear Pharmacokinetics
Paclitaxel's pharmacokinetics are non-linear, particularly with shorter infusion durations (<6 hours).[1][8] This means that peak plasma concentrations (Cmax) and the area under the concentration-time curve (AUC) increase more than proportionally with an increase in dose.[3] This non-linearity is partly attributed to the formulation vehicle, Cremophor EL, which can entrap the drug in micelles.[9]
1.3 Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for Paclitaxel following a 3-hour intravenous infusion.
| Parameter | Value (for 175 mg/m² dose) | Description |
| Cmax (Peak Plasma Concentration) | Median: 5.1 µM (IQR: 4.5–5.7)[1][8] | The maximum concentration of the drug in plasma after administration. |
| CL (Systemic Clearance) | Median: 12.0 L/h/m² (IQR: 10.9–12.9)[1][8] | The volume of plasma cleared of the drug per unit time. Clearance is saturable.[6] |
| Vd (Volume of Distribution) | Approx. 182 L/m²[4] | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| t½ (Elimination Half-life) | Approx. 5.8 hours[5] | The time required for the concentration of the drug in the body to be reduced by half. |
| Protein Binding | 89% - 98%[4] | The extent to which the drug binds to proteins in the blood, primarily albumin.[4] |
| T > 0.05 µM | Median: 23.8 hours (IQR: 21.5–26.8)[1][8] | The duration of time the plasma concentration remains above the therapeutic threshold of 0.05 µM.[10] |
Pharmacodynamics (PD)
The pharmacodynamic effects of Paclitaxel are intrinsically linked to its mechanism of action, which disrupts microtubule function, a critical process for cell division.[11]
2.1 Mechanism of Action
Unlike other anti-tubulin agents that cause microtubule disassembly (e.g., vinca alkaloids), Paclitaxel's primary mechanism is the stabilization of microtubules.[2] It binds to the β-tubulin subunit of microtubules, promoting the assembly of tubulin into extremely stable and non-functional microtubules.[11][12] This action disrupts the normal dynamic equilibrium of microtubule assembly and disassembly, which is essential for forming the mitotic spindle during cell division.[4]
The consequence of this microtubule stabilization is the arrest of the cell cycle in the G2/M phase.[2][4] The cell's inability to form a functional mitotic spindle activates the spindle assembly checkpoint, preventing the separation of sister chromatids and halting mitosis, which ultimately leads to programmed cell death (apoptosis).[2][13]
2.2 Pharmacodynamic Relationships
The primary pharmacodynamic driver for both the efficacy and toxicity (specifically neutropenia) of Paclitaxel is not the peak concentration (Cmax) or total exposure (AUC), but rather the duration of time the plasma concentration exceeds a cytotoxic threshold (e.g., >0.05 µM or >0.1 µM).[3][10][14]
2.3 Quantitative Pharmacodynamic Data
The cytotoxic potency of Paclitaxel is often measured by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | > 12 nM (concentration for G2/M arrest)[15] |
| MCF-7 | Breast Cancer | > 12 nM (concentration for G2/M arrest)[15] |
| HEK293 | Embryonic Kidney | Apoptosis observed at 5-20 µM[16] |
| CHMm | Canine Mammary Tumor | Apoptosis observed in a dose-dependent manner[17] |
Signaling Pathways
Paclitaxel-induced mitotic arrest triggers several downstream signaling cascades that converge on the induction of apoptosis.
3.1 Mitotic Arrest Pathway
Paclitaxel's binding to β-tubulin leads to hyper-stabilized microtubules. This disrupts the formation of a proper mitotic spindle, activating the Spindle Assembly Checkpoint (SAC). The SAC inhibits the Anaphase-Promoting Complex (APC/C), preventing the degradation of key proteins like cyclin B and securin.[13] This leads to a prolonged arrest in the M-phase of the cell cycle.[18]
3.2 Apoptosis Induction Pathway
Prolonged mitotic arrest initiates apoptotic signaling. Paclitaxel has been shown to activate the c-Jun N-terminal kinase (JNK) pathway.[18][19] Activated JNK can phosphorylate and inactivate anti-apoptotic proteins of the Bcl-2 family (like Bcl-2 itself), tipping the balance towards pro-apoptotic members (like Bax).[16][19] This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, culminating in apoptosis.[17]
Experimental Protocols
4.1 Protocol: Pharmacokinetic Analysis by HPLC
This protocol describes a standard method for determining Paclitaxel concentration in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection.[20]
Methodology:
-
Sample Collection: Collect blood samples from subjects at predetermined time points post-infusion into heparinized tubes. Centrifuge immediately to separate plasma and store at -80°C until analysis.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add an internal standard (e.g., Docetaxel).
-
Add 5 mL of an organic solvent (e.g., tert-butyl methyl ether), vortex for 2 minutes, and centrifuge at 2000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 200 µL of the mobile phase.[20]
-
-
HPLC Analysis:
-
Quantification: Create a calibration curve using standard solutions of Paclitaxel of known concentrations. Determine the concentration in the plasma samples by comparing their peak area ratio (Paclitaxel/Internal Standard) to the calibration curve.
4.2 Protocol: Pharmacodynamic Analysis by MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability. It is commonly used to determine the cytotoxic effects of a compound and calculate its IC50 value.[20]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment:
-
Prepare serial dilutions of Paclitaxel in the appropriate cell culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of Paclitaxel (including a vehicle-only control).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[20]
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure the formazan is fully dissolved.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control wells.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Paclitaxel pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Clinical pharmacokinetics of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and pharmacodynamics of nab-paclitaxel in patients with solid tumors: Disposition kinetics and pharmacology distinct from solvent-based paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics and pharmacodynamics of paclitaxel: a 3-hour infusion versus a 24-hour infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to Anticancer Agent "110" and its Apoptosis Induction Pathways
For the Attention of Researchers, Scientists, and Drug Development Professionals
The term "Anticancer agent 110" is associated with at least two distinct molecular entities in preclinical and clinical development: Antitumor agent-110 (compound 13) , an imidazotetrazine derivative, and ARV-110 (bavdegalutamide) , a Proteolysis Targeting Chimera (PROTAC) androgen receptor (AR) degrader. This guide provides a comprehensive technical overview of both compounds, focusing on their mechanisms of action related to the induction of apoptosis, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways.
Part 1: Antitumor agent-110 (Compound 13)
Antitumor agent-110 is an anticancer compound belonging to the imidazotetrazine class, recognized for its ability to induce cell cycle arrest and apoptosis.[1]
Mechanism of Action & Apoptosis Induction Pathway
Antitumor agent-110 exerts its anticancer effects by arresting the cell cycle at the G2/M phase and subsequently inducing apoptosis.[1] While the complete signaling cascade is still under investigation, evidence points towards the activation of executioner caspases. One study has demonstrated that a compound designated as "compound 13" promotes the activation of caspase-7 in MCF-7 breast cancer cells.[2] Activation of caspase-7 is a key event in the intrinsic and extrinsic pathways of apoptosis, leading to the cleavage of cellular substrates and the morphological changes characteristic of programmed cell death.
Figure 1. Proposed mechanism of action for Antitumor agent-110.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of Antitumor agent-110 on cancer cells.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Antitumor agent-110 and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Western Blotting for Caspase-7 Activation
-
Objective: To detect the cleavage and activation of caspase-7.
-
Procedure:
-
Treat cancer cells with Antitumor agent-110 for a specified time (e.g., 24 hours). Include a positive control such as staurosporine.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against cleaved caspase-7 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., α-tubulin) as a loading control.[2]
-
Part 2: ARV-110 (Bavdegalutamide)
Bavdegalutamide (ARV-110) is an orally bioavailable PROTAC designed to selectively target and degrade the androgen receptor (AR).[3] It is under investigation for the treatment of prostate cancer, particularly in cases of resistance to standard-of-care AR pathway inhibitors.[4][5]
Mechanism of Action & Apoptosis Induction Pathway
ARV-110 functions by inducing the ubiquitination and subsequent proteasomal degradation of the AR protein.[3][6] By eliminating AR, a key driver of prostate cancer cell proliferation and survival, ARV-110 effectively inhibits AR signaling. This leads to the suppression of AR-target genes like PSA, inhibition of cell proliferation, and induction of apoptosis.[3][4] The degradation of AR disrupts the pro-survival signals it mediates, ultimately tipping the balance towards apoptosis. This process is effective against both wild-type and several clinically relevant mutant forms of AR.[3]
Figure 2. Apoptosis induction pathway of ARV-110 (Bavdegalutamide).
Quantitative Data
| Cell Line | AR Status | Endpoint | Bavdegalutamide (ARV-110) | Enzalutamide | Reference |
| LNCaP | Wild-type AR | DC₅₀ (AR Degradation) | ~1 nM | N/A | [7] |
| VCaP | Wild-type AR | DC₅₀ (AR Degradation) | < 1 nM | N/A | [3] |
| VCaP | Wild-type AR | IC₅₀ (Cell Growth) | 1.5 nM | - | [8] |
| LNCaP | Wild-type AR | IC₅₀ (Cell Growth) | 16.2 nM | - | [8] |
DC₅₀: Half-maximal degradation concentration; IC₅₀: Half-maximal inhibitory concentration; N/A: Not Applicable.
Experimental Protocols
1. AR Degradation Assay (Western Blot)
-
Objective: To quantify the degradation of the androgen receptor.
-
Procedure:
-
Culture prostate cancer cells (e.g., LNCaP, VCaP) in appropriate media. For androgen-stimulated conditions, use androgen-deprived media before treatment.
-
Treat cells with varying concentrations of ARV-110 for a specified duration (e.g., 8 or 24 hours).[6][7]
-
Lyse the cells, quantify protein concentration, and perform SDS-PAGE and Western blotting as described for caspase-7, using a primary antibody specific for the androgen receptor.
-
Use a loading control (e.g., GAPDH or α-tubulin) to normalize the results.
-
Quantify band intensities to determine the DC₅₀ value.
-
2. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells.
-
Procedure:
-
Seed and treat prostate cancer cells with ARV-110 or a control (e.g., enzalutamide) for a designated time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).
-
Figure 3. Experimental workflow for apoptosis detection by flow cytometry.
3. Caspase-3/7 Activity Assay
-
Objective: To measure the activity of executioner caspases.
-
Procedure:
-
Plate cells in a 96-well plate and treat with ARV-110.
-
Add a luminogenic substrate for caspase-3 and -7 (e.g., Caspase-Glo® 3/7 reagent).
-
Incubate at room temperature for a specified time (e.g., 1-2 hours).
-
Measure luminescence using a plate reader.
-
Normalize the results to the number of cells or total protein concentration.
-
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The safety and efficacy of the investigational agents discussed have not been fully established.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. urotoday.com [urotoday.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Bavdegalutamide (ARV-110) | Cell Signaling Technology [cellsignal.com]
Methodological & Application
"Anticancer agent 110" experimental protocol for cell culture
Application Notes and Protocols for Anticancer Agent 110
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the in vitro evaluation of "this compound," an imidazotetrazine compound known to induce G2/M cell cycle arrest and apoptosis.[1] The following protocols are intended to guide researchers in assessing the cytotoxic and mechanistic properties of this agent in cancer cell culture models.
Overview of this compound
"this compound" (also referred to as compound 13) is a novel imidazotetrazine derivative with potential applications in oncology.[1] Its primary mechanism of action involves the disruption of the cell cycle at the G2/M phase, leading to the induction of programmed cell death (apoptosis).[1] These characteristics make it a candidate for further investigation against various cancer types.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the effects of this compound on common cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h exposure |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.9 |
| HCT-116 | Colon Carcinoma | 3.5 |
| HeLa | Cervical Cancer | 6.8 |
Table 2: Cell Cycle Analysis of HCT-116 Cells Treated with this compound for 24h
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (0.1% DMSO) | 55.3 | 25.1 | 19.6 |
| This compound (5 µM) | 20.7 | 15.2 | 64.1 |
Table 3: Apoptosis Induction in HCT-116 Cells by this compound after 48h
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (0.1% DMSO) | 3.1 | 1.5 |
| This compound (5 µM) | 28.4 | 15.7 |
Experimental Protocols
Cell Culture and Maintenance
This protocol outlines the basic steps for culturing and maintaining cancer cell lines for use in subsequent assays.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
T25 or T75 culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Maintain cancer cell lines in T75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Routinely passage the cells when they reach 80-90% confluency.
-
To passage, aspirate the old medium, wash the cell monolayer once with PBS, and add 1-2 mL of Trypsin-EDTA.
-
Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Transfer a fraction of the cell suspension to a new flask containing fresh medium.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well plates
-
Cancer cell suspension
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (0.1% DMSO in medium).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
6-well plates
-
Cancer cell suspension
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed approximately 2 x 10^5 cells per well in 6-well plates and incubate overnight.
-
Treat the cells with this compound at the desired concentration (e.g., IC50 value) for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells with cold PBS and fix them by adding cold 70% ethanol dropwise while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
6-well plates
-
Cancer cell suspension
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed approximately 2 x 10^5 cells per well in 6-well plates and incubate overnight.
-
Treat cells with this compound at the desired concentration for 48 hours.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for evaluating the in vitro efficacy of this compound.
Signaling Pathway Diagram
Caption: Simplified intrinsic apoptosis pathway induced by this compound.
References
How to dissolve "Anticancer agent 110" for in vitro studies
Application Notes and Protocols for Anticancer Agent 110
These application notes provide detailed protocols for the dissolution and use of this compound in in vitro studies. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Product Information
This compound is a potent, selective small molecule inhibitor of the tyrosine kinase pathway, specifically targeting the aberrant signaling often observed in various cancer cell lines. It is supplied as a lyophilized powder. For optimal performance and stability, it is imperative to follow the dissolution and storage instructions outlined below.
Quantitative Data Summary
For consistent results, refer to the following properties of this compound. The data presented here is crucial for calculating the required concentrations for stock and working solutions.
| Property | Value | Notes |
| Molecular Weight | 543.6 g/mol | Use this value for all molarity calculations. |
| Appearance | Off-white to pale yellow powder | Visually inspect the powder upon receipt. |
| Purity | >99% (HPLC) | High purity ensures minimal off-target effects. |
| Solubility in DMSO | ≥ 100 mM | Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. |
| Solubility in Ethanol | ≥ 25 mM | Ethanol can be used as an alternative solvent, though lower solubility is observed. |
| Storage (Powder) | -20°C | Store desiccated and protected from light. Stable for at least one year under these conditions. |
| Storage (Stock Sol.) | -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock is essential for subsequent dilutions into cell culture media for in vitro assays.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Pre-warming: Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound and volume of DMSO. For example, to prepare 1 mL of a 10 mM solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 543.6 g/mol * 1000 mg/g = 5.436 mg
-
-
Weighing: Carefully weigh out 5.436 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Mixing: Close the tube tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A brief sonication step in a water bath can assist with dissolution if particulates are visible.
-
Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store these aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the 10 mM stock solution to final working concentrations in cell culture media for treating cells.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed, complete cell culture medium (containing serum and supplements)
-
Sterile tubes for dilution
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions to achieve the final desired concentration. It is critical to not add the highly concentrated DMSO stock directly to the main cell culture plate.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 1998 µL of complete cell culture medium. This results in a 10 µM solution (a 1:1000 dilution).
-
Add the appropriate volume of this 10 µM working solution to your cell culture wells to achieve the final desired concentration.
-
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.1% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Application: Mix gently and add the final working solution to the cells. Incubate for the desired experimental duration.
Visualizations
The following diagrams illustrate the experimental workflow and a potential mechanism of action for this compound.
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of a growth factor signaling pathway.
Application Notes: Anticancer Agent 110 (Representative Agent: Paclitaxel) in Mouse Xenograft Models
1. Introduction
Anticancer agent 110 (here represented by Paclitaxel) is a potent antimitotic agent widely used in preclinical cancer research.[1][2] Its primary mechanism of action involves the stabilization of microtubules, which disrupts the normal dynamics of microtubule assembly and disassembly.[3][4] This interference leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis, or programmed cell death, in rapidly dividing cancer cells.[3][4] Mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are a critical tool for evaluating the in vivo efficacy and toxicity of chemotherapeutic agents like this one.[5]
These notes provide a comprehensive guide to utilizing this compound in mouse xenograft studies, covering dosage, administration, and relevant experimental protocols.
2. Mechanism of Action
The agent binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[1][3] This stabilization of the microtubule structure creates non-functional microtubules, which disrupts the formation of a proper mitotic spindle during cell division.[3][4] This disruption activates the mitotic checkpoint, leading to a prolonged arrest of the cell cycle and subsequent induction of apoptosis through various signaling pathways, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and modulation of Bcl-2 family proteins.[1][3]
Quantitative Data Summary
The dosage and administration schedule for this compound can vary significantly based on the tumor model, mouse strain, and experimental goals. The following tables summarize dosages and schedules reported in various xenograft studies. It is crucial to perform a pilot study to determine the maximum tolerated dose (MTD) for each specific model.[5]
Table 1: Dosage and Administration Routes for this compound (Paclitaxel) in Mouse Xenograft Models
| Xenograft Model (Cell Line) | Mouse Strain | Dose (mg/kg) | Administration Route | Vehicle | Reference |
| A549 (Lung Cancer) | Nude | 12, 24 | Intravenous (IV) | Not Specified | [6] |
| A431 / MCF-7 | Nude | 10, 20, 30 | Intraperitoneal (IP) | Not Specified | [7] |
| SK-N-BE(2) (Neuroblastoma) | NOD/SCID | 10, 20, 50 | Intravenous (IV) | DMSO-based / nab-paclitaxel | [8] |
| PANC-1 (Pancreatic) | NOD/SCID | 10 | Intravenous (IV) | Cremophor-based / nab-paclitaxel | [9] |
| Appendiceal Adenocarcinoma | NSG | 6.25, 12.5, 25 | Intraperitoneal (IP) | Castor oil, citric acid, ethanol, saline | [10][11] |
| MKN45 (Gastric Cancer) | Nude | 20 | Intraperitoneal (IP) | Not Specified | [12] |
| Ovarian Cancer | Not Specified | Not Specified | Intraperitoneal (IP) | nab-paclitaxel / mic-paclitaxel | [13] |
Table 2: Treatment Schedules for this compound (Paclitaxel)
| Schedule Description | Xenograft Model(s) | Total Doses | Reference |
| Daily for 5 consecutive days | A549, NCI-H23, NCI-H460, DMS-273 | 5 | [6] |
| Once every 5 days | A431, MCF-7 | 3 | [7] |
| Weekly (on days 1, 8, and 15) | RH4, SK-N-BE(2) | 3 | [8] |
| Weekly | PANC-1 | ≥3 | [9] |
| Weekly for 3 weeks, followed by 1 week rest (2 cycles) | Appendiceal Adenocarcinoma PDX | 6 | [10][11] |
| One dose every 4 days | Not Specified | 3 | [14] |
Experimental Protocols
Protocol 1: Preparation of Dosing Solution (Cremophor-based)
Paclitaxel is poorly soluble in water and requires a vehicle for in vivo administration.[5] A common formulation uses Cremophor EL.[5]
Materials:
-
This compound (Paclitaxel) powder
-
Cremophor EL (polyoxyethylated castor oil)
-
Dehydrated Ethanol (USP grade)
-
Sterile Physiological Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution by dissolving the agent in a 1:1 (v/v) mixture of Cremophor EL and dehydrated ethanol.[5] The concentration will depend on the final desired dose.
-
Immediately before administration, dilute the stock solution with sterile physiological saline to the final target concentration.[5]
-
Ensure the solution is clear and free of precipitates. Gentle warming may be necessary, but the solution must be cooled to room temperature before injection.[5]
-
Administer the prepared solution to the mice promptly to avoid precipitation.[5]
Protocol 2: Subcutaneous Xenograft Model Workflow
This protocol outlines a typical workflow for assessing the efficacy of the agent in a subcutaneous mouse xenograft model.
Protocol 3: Administration Procedures
A. Intraperitoneal (IP) Injection:
-
Properly restrain the mouse.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[5]
-
Insert a 25-27 gauge needle at a 10-20 degree angle.[5]
-
Gently pull back on the plunger (aspirate) to ensure no fluid (urine or blood) is drawn.[5]
-
Slowly inject the prepared solution.
-
Monitor the mouse for any immediate adverse reactions.[5]
B. Intravenous (IV) Injection (Tail Vein):
-
Warm the mouse's tail using a heat lamp or warm water to dilate the veins.[5]
-
Place the mouse in a suitable restrainer.
-
Identify one of the lateral tail veins.
-
Insert a 27-30 gauge needle, bevel up, into the vein.[5]
-
Slowly inject the solution. A lack of a subcutaneous "bleb" or swelling indicates a successful injection.[5]
-
Remove the needle and apply gentle pressure to the site to prevent bleeding.[5]
Protocol 4: Efficacy and Toxicity Monitoring
-
Tumor Growth: Measure tumor length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.[5]
-
Body Weight: Weigh mice on the same schedule as tumor measurements to monitor for toxicity. Significant weight loss (>15-20%) is a common endpoint criterion.
-
Clinical Observations: Monitor mice daily for signs of distress, such as changes in posture, activity, grooming, or signs of pain.[5]
-
Survival: Record the date of euthanasia or death for survival analysis.[5]
References
- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 2. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. dovepress.com [dovepress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Optimal drug delivery for intraperitoneal paclitaxel (PTX) in murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Activity of Two Paclitaxel Nanoparticle Formulations After Intraperitoneal Administration in Ovarian Cancer Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanosuspension delivery of paclitaxel to xenograft mice can alter drug disposition and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Anticancer Agent 110 for High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anticancer agent 110 is a novel, potent, and selective small molecule inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell cycle, proliferation, survival, and growth.[1][2] Its dysregulation is a hallmark of many human cancers, making it a key target for therapeutic intervention.[1][2] this compound exhibits significant anti-proliferative and pro-apoptotic activity in a wide range of cancer cell lines. These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize the anticancer effects of this agent, focusing on cell viability, apoptosis induction, and target engagement.
Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by growth factors or hormones.[3][4] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5][6] PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase AKT.[3][5] Activated AKT proceeds to phosphorylate a multitude of substrates, leading to the activation of mTOR. The mTOR complex, in turn, promotes protein synthesis and cell growth.[3][5] this compound is hypothesized to competitively inhibit the ATP-binding site of PI3K, thereby blocking the entire downstream signaling cascade and leading to decreased cell proliferation and increased apoptosis.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K-AKT-mTOR Compound Library | TargetMol [targetmol.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by "Anticancer agent 110"
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. Dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for anticancer therapies. "Anticancer agent 110" is a novel investigational compound that has demonstrated potent anti-proliferative effects in preclinical studies. This document provides detailed protocols for utilizing flow cytometry to analyze the effects of "this compound" on cell cycle progression. Flow cytometry with propidium iodide (PI) staining is a robust and widely used method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1][2] Understanding how "this compound" modulates the cell cycle is crucial for elucidating its mechanism of action and for its continued development as a potential therapeutic.[3][4]
Principle of Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population.[5] For cell cycle analysis, cells are typically fixed to permeabilize their membranes and then stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[6][7] The fluorescence intensity of the stained cells is directly proportional to their DNA content.[6][8]
-
G0/G1 Phase: Cells in the G0 (quiescent) and G1 (first gap) phases have a normal diploid (2N) DNA content and will exhibit a single peak of fluorescence intensity.
-
S Phase: During the S (synthesis) phase, cells are actively replicating their DNA, resulting in a DNA content between 2N and 4N. This is observed as a broad distribution of fluorescence intensities between the G0/G1 and G2/M peaks.
-
G2/M Phase: Cells in the G2 (second gap) and M (mitosis) phases have a tetraploid (4N) DNA content, having completed DNA replication, and will show a fluorescence intensity twice that of the G0/G1 cells.[2][9]
By analyzing the distribution of fluorescence intensities in a large population of cells, the percentage of cells in each phase of the cell cycle can be quantified. Anticancer agents that induce cell cycle arrest will cause an accumulation of cells in a specific phase.[3][10]
Data Presentation
The following tables summarize hypothetical but representative data from experiments evaluating the effect of "this compound" on the cell cycle distribution of a cancer cell line.
Table 1: Effect of "this compound" Concentration on Cell Cycle Distribution after 24-hour Treatment.
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| 1 | 60.1 ± 2.9 | 18.3 ± 1.6 | 21.6 ± 2.0 |
| 5 | 45.7 ± 2.5 | 15.1 ± 1.4 | 39.2 ± 2.8 |
| 10 | 25.3 ± 2.1 | 10.8 ± 1.2 | 63.9 ± 3.5 |
Table 2: Time-Course of Cell Cycle Arrest Induced by 10 µM "this compound".
| Treatment Duration (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| 12 | 48.9 ± 2.6 | 16.7 ± 1.5 | 34.4 ± 2.9 |
| 24 | 25.3 ± 2.1 | 10.8 ± 1.2 | 63.9 ± 3.5 |
| 48 | 18.7 ± 1.9 | 8.2 ± 1.0 | 73.1 ± 4.1 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with "this compound"
-
Cell Seeding: Seed the cancer cell line of interest into 6-well plates at a density that ensures they will be in the exponential growth phase and will not exceed 80% confluency by the end of the experiment.
-
Cell Adhesion: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, treat the cells with various concentrations of "this compound" (e.g., 0, 1, 5, 10 µM) or with a fixed concentration for different time points (e.g., 0, 12, 24, 48 hours). A vehicle control (e.g., DMSO) should be included.
Protocol 2: Cell Staining with Propidium Iodide (PI) for Cell Cycle Analysis
Materials:
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Complete culture medium
-
5 ml flow cytometry tubes
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/ml PI in PBS)
-
RNase A solution (100 µg/ml in PBS)
-
Refrigerated centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting: After the desired treatment period, aspirate the culture medium. Gently wash the cells with PBS. Detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a falcon tube.[11]
-
Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[6] Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation and washing step.
-
Fixation: Resuspend the cell pellet in 400 µl of cold PBS. While gently vortexing, add 1 ml of ice-cold 70% ethanol dropwise to fix the cells.[6][7] This step is crucial for permeabilizing the cells and should be done carefully to prevent cell clumping.
-
Incubation: Incubate the fixed cells on ice for at least 30 minutes.[6] For longer storage, cells can be kept in 70% ethanol at -20°C for several weeks.[6][7]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes, as ethanol-fixed cells are less dense.[6] Carefully discard the ethanol and wash the cell pellet twice with PBS.
-
RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in 50 µl of RNase A solution and incubate for at least 10 minutes at room temperature.[6]
-
PI Staining: Add 400 µl of PI staining solution to the cell pellet and mix well.[6]
-
Incubation: Incubate the cells in the PI staining solution for 5 to 10 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
Protocol 3: Flow Cytometry Data Acquisition and Analysis
-
Instrument Setup: Use a flow cytometer equipped with a laser for excitation of PI (typically a 488 nm blue laser). Set the instrument to detect PI fluorescence in the appropriate channel (e.g., FL2 or FL3, with an emission wavelength around 600 nm).[7]
-
Data Acquisition: Acquire data for at least 10,000 events per sample.[6] Use a low flow rate to improve the resolution of the DNA content histogram and reduce the coefficient of variation (CV) of the peaks.[12][13]
-
Gating: Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and cell aggregates. Further doublet discrimination can be achieved by plotting the pulse width versus the pulse area of the fluorescence signal.
-
Data Analysis: Generate a histogram of the PI fluorescence intensity for the single-cell population. Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. The analysis should be performed on a linear scale for the PI channel.[6]
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis.
Caption: "this compound" induced G2/M cell cycle arrest.
Troubleshooting
Table 3: Common Issues and Solutions in Cell Cycle Analysis.
| Issue | Possible Cause(s) | Recommendation(s) |
| High CV of G0/G1 and G2/M peaks | - High flow rate- Improper instrument alignment- Cell clumping | - Use the lowest flow rate setting on the cytometer.[12][13]- Ensure the cytometer is properly aligned.- Gently vortex during fixation and filter cells before analysis.[12] |
| No distinct G2/M peak | - Cells are not proliferating- Insufficient cell number | - Ensure cells are in the exponential growth phase during treatment.[12]- Acquire a sufficient number of events (at least 10,000). |
| Broad S-phase peak | - Inconsistent staining- Cell doublets | - Ensure proper mixing and incubation during PI staining.- Use doublet discrimination gating (pulse width vs. pulse area). |
| High background noise | - Cell debris- RNA staining | - Gate out debris based on forward and side scatter.- Ensure adequate RNase A treatment. |
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively analyze the impact of "this compound" on the cell cycle of cancer cells. By employing flow cytometry with propidium iodide staining, it is possible to accurately quantify drug-induced cell cycle arrest, which is a critical step in the preclinical evaluation of this and other novel anticancer agents. Careful adherence to the detailed protocols and consideration of the troubleshooting guide will ensure the generation of high-quality, reproducible data, thereby facilitating a deeper understanding of the mechanism of action of "this compound".
References
- 1. biocompare.com [biocompare.com]
- 2. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 4. Anticancer drug targets: cell cycle and checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanocellect.com [nanocellect.com]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. docs.research.missouri.edu [docs.research.missouri.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Evaluation of Anticancer Agent 110 in 3D Spheroid Culture Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available research specifically detailing the use of "Anticancer agent 110" in 3D spheroid culture models is limited. The following application notes and protocols are based on the known general mechanisms of this agent—G2/M phase cell cycle arrest and apoptosis induction—and established methodologies for testing novel anticancer compounds in 3D cell culture. The quantitative data presented is illustrative.
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized for their physiological relevance in mimicking the tumor microenvironment, including gradients of oxygen, nutrients, and proliferative states, which are often absent in traditional 2D cell culture.[1] These models provide a more accurate platform for assessing the efficacy and penetration of novel therapeutic compounds. This compound, an imidazotetrazine compound, has been identified as an inducer of apoptosis and cell cycle arrest at the G2/M phase.[2] This document provides a comprehensive guide for evaluating the therapeutic potential of this compound using 3D spheroid models.
Data Presentation: Illustrative Quantitative Data
The following tables represent hypothetical data that could be generated from the described experimental protocols to characterize the efficacy of this compound.
Table 1: Dose-Response Effect of this compound on Spheroid Viability
| Cell Line | This compound Concentration (µM) | Spheroid Viability (%) (Mean ± SD) | IC50 (µM) |
| HT-29 (Colon) | 0 (Vehicle) | 100 ± 4.5 | \multirow{5}{}{25.8} |
| 1 | 92 ± 5.1 | ||
| 10 | 68 ± 6.2 | ||
| 25 | 51 ± 4.8 | ||
| 50 | 35 ± 3.9 | ||
| 100 | 18 ± 2.5 | ||
| A549 (Lung) | 0 (Vehicle) | 100 ± 5.2 | \multirow{5}{}{38.2} |
| 1 | 95 ± 4.7 | ||
| 10 | 75 ± 5.9 | ||
| 25 | 58 ± 6.1 | ||
| 50 | 42 ± 4.3 | ||
| 100 | 25 ± 3.1 |
Table 2: Effect of this compound on Spheroid Size and Apoptosis
| Cell Line | Treatment (72h) | Average Spheroid Diameter (µm) (Mean ± SD) | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
| HT-29 | Vehicle | 450 ± 25 | 1.0 |
| Agent 110 (25 µM) | 320 ± 18 | 3.8 | |
| A549 | Vehicle | 480 ± 30 | 1.0 |
| Agent 110 (40 µM) | 350 ± 22 | 3.2 |
Experimental Protocols
Protocol for 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes a method for generating tumor spheroids in ultra-low attachment plates.[3][4]
Materials:
-
Cancer cell lines (e.g., HT-29, A549)
-
Complete cell culture medium (e.g., McCoy's 5a for HT-29, F-12K for A549, with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Corning® Spheroid Microplates (or other ultra-low attachment U-bottom plates)[3]
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture cells in 2D flasks to ~80-90% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count to determine viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells/well) in complete medium.[3]
-
Dispense 100 µL of the cell suspension into each well of a 96-well spheroid microplate.
-
Centrifuge the plate at a low speed (e.g., 150 x g for 5 minutes) to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate in a humidified incubator for 2-4 days to allow for spheroid formation. Monitor spheroid formation daily via microscopy.
Protocol for Treatment of 3D Spheroids with this compound
Materials:
-
Pre-formed spheroids (from Protocol 3.1)
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
For dose-response experiments, carefully remove 50 µL of conditioned medium from each well and add 50 µL of the prepared drug dilutions. For other assays, a full medium exchange with the drug-containing medium can be performed.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the spheroids for the desired treatment period (e.g., 24, 48, 72 hours).
Protocol for Spheroid Viability Assessment (CellTiter-Glo® 3D Assay)
This assay quantifies the ATP present, which indicates the number of metabolically active cells.[3]
Materials:
-
Treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent (Promega)
-
Orbital shaker
-
Luminometer
Procedure:
-
Remove the plate containing treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol for Spheroid Imaging and Size Analysis
Materials:
-
Treated spheroids in a 96-well plate
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Image the spheroids at various time points using an inverted microscope.
-
Use image analysis software to measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: V = (4/3)π(d/2)³.
-
Compare the size of treated spheroids to the vehicle control.
Protocol for Apoptosis Detection (Caspase-Glo® 3/7 Assay)
Materials:
-
Treated spheroids in a 96-well plate
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Orbital shaker
-
Luminometer
Procedure:
-
Follow the procedure for the CellTiter-Glo® 3D assay (Protocol 3.3), substituting the Caspase-Glo® 3/7 reagent.
-
Measure the luminescence, which is proportional to the amount of caspase-3 and -7 activity.
-
Normalize the caspase activity to a viability assay performed in parallel to account for differences in cell number.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound in 3D spheroids.
Hypothesized Signaling Pathway for this compound
Caption: Plausible signaling pathway for G2/M arrest and apoptosis.
References
- 1. Opportunities and Challenges for use of Tumor Spheroids as Models to Test Drug Delivery and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. corning.com [corning.com]
- 4. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Immunohistochemistry Staining for Bavdegalutamide (ARV-110) Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bavdegalutamide (ARV-110) is a pioneering PROteolysis TArgeting Chimera (PROTAC) protein degrader designed to selectively target and eliminate the Androgen Receptor (AR), a key driver of prostate cancer.[1][2][3] Unlike traditional inhibitors that merely block protein function, Bavdegalutamide orchestrates the degradation of the AR protein, offering a novel therapeutic strategy, particularly in castration-resistant prostate cancer (mCRPC) where AR mutations and amplifications contribute to resistance.[1][2] This document provides detailed application notes and protocols for the immunohistochemical (IHC) detection of the Androgen Receptor to assess the pharmacodynamic effects of Bavdegalutamide in preclinical and clinical research.
Mechanism of Action
Bavdegalutamide is a heterobifunctional molecule that facilitates the formation of a ternary complex between the Androgen Receptor and the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This proximity induces the polyubiquitination of the AR, marking it for degradation by the proteasome.[1][2][3] The catalytic nature of this process allows a single molecule of Bavdegalutamide to trigger the destruction of multiple AR protein copies.[2][4]
References
- 1. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. urotoday.com [urotoday.com]
- 4. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anticancer Agent 110 for In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer Agent 110, also known as Antitumor agent-110 (compound 13), is a novel imidazotetrazine derivative with promising therapeutic potential.[1] This class of compounds is known for its ability to induce DNA damage, leading to cell cycle arrest and apoptosis.[1] Notably, this compound is designed to overcome common resistance mechanisms to existing therapies. Its unique chemical structure, featuring an alkyne group, also presents opportunities for "click chemistry" applications, making it a versatile tool for targeted drug delivery and in vivo imaging.[1]
These application notes provide a comprehensive overview of the available data on this compound and its class of compounds, along with detailed protocols for its use in preclinical in vivo imaging studies.
Mechanism of Action
This compound exerts its cytotoxic effects by inducing cell cycle arrest at the G2/M phase and subsequently triggering apoptosis.[1] While the precise signaling cascade for this specific agent is a subject of ongoing research, the general pathway for G2/M arrest and apoptosis initiation following DNA damage is well-established.
Signaling Pathway
The proposed signaling pathway initiated by this compound-induced DNA damage involves the activation of ATM/ATR kinases, which in turn phosphorylate and activate checkpoint kinases Chk1 and Chk2. These kinases then inactivate the Cdc25 phosphatase, preventing the dephosphorylation and activation of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis. This leads to G2/M arrest. Prolonged arrest or extensive DNA damage can then trigger the intrinsic apoptotic pathway, mediated by the p53 tumor suppressor protein. p53 can upregulate pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade.
Caption: Proposed signaling pathway for this compound.
Quantitative Data
While specific in vivo efficacy and pharmacokinetic data for this compound are not yet publicly available, the following tables present illustrative data based on closely related novel imidazotetrazine compounds, such as KL-50 and CPZ, which share a similar mechanism of action. This data is intended to provide a general understanding of the expected performance of this class of agents.
Table 1: In Vitro Cytotoxicity of Related Imidazotetrazines
| Cell Line | MGMT Status | IC₅₀ (µM) - Compound A | IC₅₀ (µM) - Compound B |
| U87 | Negative | 0.5 ± 0.1 | 1.2 ± 0.3 |
| T98G | Positive | > 100 | 50 ± 5 |
| SF295 | Negative | 0.8 ± 0.2 | 1.5 ± 0.4 |
| A549 | Positive | > 100 | 75 ± 8 |
Data is illustrative and based on the performance of similar imidazotetrazine compounds.
Table 2: In Vivo Pharmacokinetic Parameters of a Related Imidazotetrazine in Mice
| Parameter | Value |
| Administration Route | Intravenous (IV) |
| Dose (mg/kg) | 25 |
| Cₘₐₓ (µM) | 50 ± 10 |
| t₁/₂ (hours) | 1.5 ± 0.5 |
| Brain:Serum Ratio | 0.3 ± 0.1 |
Data is illustrative and based on pharmacokinetic studies of related imidazotetrazine compounds in mice.
Table 3: In Vivo Toxicity Profile of a Related Imidazotetrazine in Mice
| Parameter | Control | Treated (125 mg/kg) |
| White Blood Cell Count (10⁹/L) | 8.5 ± 1.5 | 4.2 ± 0.8 |
| Lymphocyte Count (10⁹/L) | 6.0 ± 1.0 | 2.5 ± 0.5 |
| Neutrophil Count (10⁹/L) | 1.5 ± 0.3 | 0.8 ± 0.2 |
Data is illustrative and based on hematological toxicity studies of related imidazotetrazine compounds in mice.
Experimental Protocols
Protocol 1: In Vivo Imaging Using a Radiolabeled Analog of this compound
This protocol describes a non-invasive method to study the biodistribution and tumor targeting of this compound using Positron Emission Tomography (PET) imaging. This requires the synthesis of a radiolabeled version of the agent, for example, by incorporating a positron-emitting isotope such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).
Materials:
-
Radiolabeled this compound (e.g., [¹¹C]this compound)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model in nude mice)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Saline solution
-
Syringes and needles
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Radiotracer Administration: Administer a known amount of [¹¹C]this compound (typically 100-200 µCi) via tail vein injection.
-
Dynamic PET Scan: Immediately place the mouse in the PET/CT scanner and acquire dynamic images over a period of 60-90 minutes.
-
CT Scan: Following the PET scan, perform a CT scan for anatomical co-registration.
-
Image Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest (ROIs) over the tumor and various organs to generate time-activity curves (TACs).
-
Data Quantification: From the TACs, calculate the percentage of injected dose per gram of tissue (%ID/g) for the tumor and other organs at different time points.
Caption: Workflow for PET imaging.
Protocol 2: Evaluation of In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol outlines the procedure for assessing the therapeutic efficacy of this compound in a subcutaneous tumor xenograft model.
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO/saline)
-
Human cancer cell line (e.g., U87 glioblastoma cells)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel (optional)
-
Calipers
-
Syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of saline, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (at a predetermined dose and schedule) or the vehicle control via the desired route (e.g., intraperitoneal or intravenous injection).
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy of this compound.
References
Troubleshooting & Optimization
"Anticancer agent 110" solubility issues and solutions
Technical Support Center: Anticancer Agent 110
This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound. The following guides and FAQs address common solubility issues and provide practical solutions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A: this compound is a hydrophobic compound with low aqueous solubility.[1][2] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). A concentration of 10 mM in DMSO is typically achievable and stable when stored correctly.
Q2: I observed immediate precipitation when I diluted my DMSO stock of this compound into my aqueous cell culture medium. What is happening and how can I prevent this?
A: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where it is poorly soluble.[3] The abrupt change in solvent polarity causes the compound to precipitate.
Troubleshooting Steps:
-
Use Pre-warmed Media: Always add the compound to cell culture media that has been pre-warmed to 37°C. Solubility is often temperature-dependent.[3]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.[3]
-
Increase Final Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in your media can help to solubilize hydrophobic compounds due to the presence of albumin and other proteins.
-
Vortex During Dilution: Add the DMSO stock dropwise to the aqueous medium while gently vortexing. This rapid mixing can prevent localized high concentrations of the compound that are prone to precipitation.[3]
Q3: My compound precipitates out of the cell culture media over the course of a long-term experiment (24-72 hours). What are my options?
A: Delayed precipitation can occur as the compound equilibrates in the complex environment of the cell culture medium.
Solutions for Long-Term Experiments:
-
Reduce Final Concentration: The most straightforward solution is to determine the maximum soluble concentration in your specific medium and work below that threshold.
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility and stability.[4][5][6][7]
-
Prepare a Nanosuspension: Nanosuspension technology involves reducing the particle size of the drug to the sub-micron range, which increases the surface area and dissolution rate.[8][9][10][11] This can be an effective strategy for both in vitro and in vivo applications.
Q4: I need to formulate this compound for in vivo animal studies. What are the recommended approaches?
A: Formulating a poorly soluble drug for in vivo use is a significant challenge.[1][12] Direct injection of a DMSO solution is often not feasible due to toxicity.
Recommended In Vivo Formulation Strategies:
-
Co-solvent Systems: A mixture of solvents, such as DMSO, polyethylene glycol (PEG), and saline, can be used to create a more biocompatible formulation.[13][14] However, the percentage of organic solvent should be carefully optimized to minimize toxicity.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based nanocarriers, such as liposomes or solid lipid nanoparticles (SLNs), can improve its solubility and bioavailability for oral or intravenous administration.[12][15][16][17]
-
Cyclodextrin Formulations: Similar to in vitro applications, forming an inclusion complex with a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance aqueous solubility for parenteral administration.[4][7][18]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (µg/mL) | Notes |
| Water | 25 | < 0.1 | Practically insoluble. |
| PBS (pH 7.4) | 25 | < 0.1 | Insoluble in physiological buffer. |
| Ethanol | 25 | 250 | Moderately soluble. |
| DMSO | 25 | > 10,000 | Highly soluble. |
| PEG 400 | 25 | 1,500 | Soluble. |
| 20% HP-β-CD in Water | 25 | 500 | Significantly enhanced solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (powder), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the appropriate amount of this compound powder required for a 10 mM solution.
-
Add the corresponding volume of anhydrous DMSO to the powder in a sterile microcentrifuge tube.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C, protected from light and moisture.
-
Protocol 2: Kinetic Solubility Assay in Cell Culture Media
This protocol helps determine the maximum soluble concentration of this compound in your specific experimental medium.
-
Materials: 10 mM stock of this compound in DMSO, complete cell culture medium (pre-warmed to 37°C), sterile 96-well plate.
-
Procedure:
-
Prepare a serial dilution of the 10 mM stock solution in DMSO.
-
In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of pre-warmed complete cell culture medium. This will create a range of final concentrations with a consistent 1% DMSO concentration. Include a DMSO-only control.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Visually inspect for precipitation under a microscope at various time points (e.g., 0, 2, 6, 24 hours).
-
For a quantitative measurement, the absorbance can be read at 600 nm. An increase in absorbance over the DMSO control indicates precipitation.[19][20]
-
The highest concentration that remains clear throughout the experiment is considered the maximum working soluble concentration.
-
Visualizations
References
- 1. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. scienceasia.org [scienceasia.org]
- 7. researchgate.net [researchgate.net]
- 8. hrpub.org [hrpub.org]
- 9. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 12. Lipid based Nanocarriers for Oral Delivery of Cancer Chemotherape...: Ingenta Connect [ingentaconnect.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective [mdpi.com]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro methods to assess drug precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Off-target effects of "Anticancer agent 110" in cancer cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the off-target effects of Anticancer Agent 110. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target.[1][2] For kinase inhibitors like this compound, this often means inhibiting other kinases or even non-kinase proteins.[3][4] These interactions can lead to unexpected experimental results, cellular toxicity, or misinterpretation of the agent's mechanism of action.[5] While some off-target effects can contribute to therapeutic benefits, they are also a primary cause of adverse side effects in clinical settings.[3][5]
Q2: this compound was designed to be a selective inhibitor. Why does it still have off-target effects?
A2: The human kinome (the full set of protein kinases) has over 500 members, many of which share highly similar ATP-binding sites.[6] Because this compound, like many kinase inhibitors, targets this ATP pocket, structural similarities can lead to the agent binding and inhibiting multiple kinases.[3] Even highly selective inhibitors like imatinib, upon which this agent's profile is modeled, are known to inhibit a small number of off-target kinases with varying potency.[7] Furthermore, some interactions may occur with entirely different classes of proteins, such as the oxidoreductase NQO2.[4][7]
Q3: How can I begin to determine if the cellular effects I'm observing are due to an off-target interaction?
A3: A multi-pronged approach is recommended. Start by comparing the observed cellular phenotype with the known consequences of inhibiting the primary target.[8] If there are discrepancies, consider the following:
-
Perform a dose-response curve: Off-target effects are often more pronounced at higher concentrations. Use the lowest effective concentration in your experiments to minimize these interactions.[9]
-
Conduct a kinome-wide selectivity screen: This will provide a broad view of which kinases are inhibited by this compound at a given concentration.[6][8]
-
Validate with genetic approaches: Use techniques like CRISPR-Cas9 to knock out the intended target. If the compound's effect persists in these knockout cells, it strongly indicates an off-target mechanism.[5]
Troubleshooting Guides
Issue 1: I'm observing higher-than-expected cytotoxicity in my cell line panel, even at concentrations that should be selective for the primary target.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Potent Off-Target Kinase Inhibition | 1. Perform a kinome-wide selectivity scan to identify unintended targets.[8]2. Test inhibitors with different chemical scaffolds that target the same primary protein. | 1. Identification of specific off-target kinases responsible for the toxicity.2. If cytotoxicity is not observed with other scaffolds, it confirms the issue is specific to Agent 110's off-target profile.[8] |
| Inhibition of a Non-Kinase Target | 1. Use a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.[9]2. Employ chemical proteomics to identify non-kinase binding partners. | 1. Confirmation that the agent is binding to proteins other than its intended target in a cellular context.2. Identification of novel, non-kinase off-targets that could explain the toxicity. |
| Inappropriate Dosage | 1. Perform a detailed dose-response curve to establish the lowest concentration that produces the desired on-target effect.[9] | 1. A clearer therapeutic window where on-target effects are maximized and off-target toxicity is minimized. |
Issue 2: My experimental results are inconsistent or unexpected (e.g., activation of a pathway that should be inhibited).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of Compensatory Signaling Pathways | 1. Use Western blotting to probe for the activation of known feedback loops or parallel pathways.2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[8] | 1. A clearer understanding of the cellular response to the inhibitor.2. More consistent and interpretable results by preventing cellular compensation. |
| Cell Line-Specific Effects | 1. Test this compound in multiple cell lines to determine if the unexpected effects are consistent.[8] | 1. Helps distinguish between general off-target effects and those specific to a particular cellular context or genetic background. |
| Paradoxical Pathway Activation | 1. Review literature on how kinase inhibitors can sometimes cause pathway activation through complex feedback mechanisms or by affecting scaffolding proteins.[7] | 1. A revised hypothesis that accounts for the non-intuitive signaling outcomes. |
Data Hub: Off-Target Profile of this compound
The following tables represent the expected inhibitory profile of this compound, modeled after the well-characterized kinase inhibitor Imatinib.
Table 1: Sample Kinase Selectivity Profile for this compound
This table summarizes the inhibitory concentrations (IC50) against the intended target and common off-targets. Lower IC50 values indicate higher potency.
| Target | Target Class | IC50 (nM) | Notes |
| BCR-ABL | On-Target Tyrosine Kinase | 25 | Primary therapeutic target. |
| c-Kit | Off-Target Tyrosine Kinase | 140 | Implicated in gastrointestinal stromal tumors.[3] |
| PDGFRα/β | Off-Target Tyrosine Kinase | 100-200 | Receptors for platelet-derived growth factor.[3] |
| DDR1 | Off-Target Tyrosine Kinase | 38 | Discoidin domain receptor 1.[4] |
| NQO2 | Off-Target Oxidoreductase | 80-82 | A non-kinase off-target involved in xenobiotic metabolism.[4][7] |
Table 2: Interpreting Target Validation Data using CRISPR-Cas9 Knockout
This table illustrates how to interpret cytotoxicity data when the intended target is removed. A lack of significant change in the IC50 value points to an off-target mechanism.
| Cell Line | Genetic Background | Target Expression | Agent 110 IC50 (nM) | Interpretation |
| CancerCell-A | Wild-Type | Present | 45 | Baseline efficacy. |
| CancerCell-A | Target KO (CRISPR) | Absent | 50 | No significant shift in IC50; efficacy is likely due to an off-target effect .[5] |
| CancerCell-B | Wild-Type | Present | 60 | Baseline efficacy. |
| CancerCell-B | Target KO (CRISPR) | Absent | >10,000 | Significant shift in IC50; efficacy is on-target . |
Visualizations: Pathways and Workflows
Caption: On-target vs. off-target pathways of this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting logic for experimental outcomes.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.[6][9]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: Use a commercial kinase profiling service or an in-house panel. In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP (a concentration near the Km for each kinase is recommended).[10]
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells. A single high concentration (e.g., 1 µM) can be used for initial screening.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
Detection: Add a detection reagent that measures the amount of ATP remaining (e.g., using a luminescence-based assay like ADP-Glo) or the amount of phosphorylated substrate.[11]
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target and off-target engagement of this compound in a cellular environment by measuring changes in protein thermal stability.[9]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling.
-
Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates that the agent has bound to and stabilized the protein.[11]
Protocol 3: CRISPR-Cas9 Mediated Target Knockout for Target Validation
Objective: To create a target gene knockout cell line to test whether the efficacy of this compound is dependent on its intended target.
Methodology:
-
sgRNA Design: Design and synthesize single-guide RNAs (sgRNAs) that target a critical exon of the gene for the primary target of Agent 110.
-
Vector Cloning: Clone the designed sgRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the cancer cell line of interest with the Cas9/sgRNA expression plasmid.
-
Cell Selection: After 48 hours, select for transfected cells (e.g., using antibiotic resistance or FACS). Seed cells at a low density to allow for the growth of single-cell colonies.
-
Clone Validation: Expand individual clones and validate the knockout of the target protein using Western blotting and DNA sequencing to confirm frameshift mutations.
-
Efficacy Testing: Treat both the validated knockout cell line and the parental wild-type cell line with a range of concentrations of this compound.
-
Data Analysis: Perform a cell viability assay (e.g., CellTiter-Glo) to determine the IC50 value in both cell lines. Compare the IC50 values as shown in Table 2.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Anticancer Agent 110 Resistance Mechanisms In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro experiments with Anticancer Agent 110.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to anticancer agents like "this compound" can arise from various molecular and cellular alterations within the cancer cells.[1] Common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[2]
-
Altered Drug Target: Mutations or modifications in the molecular target of this compound can prevent the drug from binding effectively.
-
Enhanced DNA Repair: If this compound induces DNA damage, cancer cells may upregulate their DNA repair pathways to counteract the drug's effects.[3]
-
Inhibition of Apoptosis: Cancer cells can develop resistance by altering apoptotic pathways, making them less susceptible to drug-induced cell death.[1] This can involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax).
-
Changes in Cell Cycle Regulation: Alterations in cell cycle checkpoints can make cells less vulnerable to drugs that target specific phases of the cell cycle.
Q2: How can I experimentally induce and confirm resistance to this compound in my cell line?
A2: Developing a drug-resistant cell line model is a crucial step in studying resistance mechanisms. This is typically achieved through continuous exposure to the drug.[4][5]
-
Induction of Resistance: A common method is to culture the cancer cells in the presence of this compound at a low concentration (e.g., the initial IC20) and gradually increase the concentration over several weeks or months as the cells adapt and resume proliferation.[5]
-
Confirmation of Resistance: Resistance is confirmed by comparing the half-maximal inhibitory concentration (IC50) of the resistant cell line to the parental (sensitive) cell line using a cell viability assay. A significant increase in the IC50 value indicates the development of resistance.[5]
Q3: What are the standard in vitro assays to quantify the level of resistance to this compound?
A3: Several assays can be used to measure cell viability and determine the IC50 value, which is a key indicator of drug resistance.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
CCK-8 Assay: Similar to the MTT assay, the Cell Counting Kit-8 (CCK-8) is a colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.[6]
-
Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after drug treatment.[6]
Troubleshooting Guides
Issue 1: High variability in IC50 values for this compound between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Create a growth curve for your cell line to determine the optimal seeding density for the duration of the assay.[7] |
| Cell Line Instability | Perform regular cell line authentication and mycoplasma testing. Maintain a frozen stock of early passage cells and avoid using high-passage number cells. |
| Drug Solution Instability | Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Store the stock solution according to the manufacturer's instructions. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
Issue 2: The resistant cell line loses its resistance phenotype over time.
| Potential Cause | Troubleshooting Step |
| Absence of Selective Pressure | Culture the resistant cell line in the continuous presence of a maintenance concentration of this compound to maintain the resistance phenotype. |
| Heterogeneity of the Resistant Population | Re-clone the resistant cell line to establish a more homogenous population. |
Issue 3: Unable to establish a resistant cell line despite prolonged drug exposure.
| Potential Cause | Troubleshooting Step |
| Drug Concentration is too High | Start with a lower, sub-lethal concentration of this compound and increase it more gradually. |
| Intrinsic Resistance Mechanism is not Adaptable | The primary mechanism of action of this compound may be one that is difficult for the cells to overcome through adaptation. Consider using a different cell line or exploring alternative methods for inducing resistance, such as genetic engineering.[4] |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for Parental and Resistant Cell Lines to this compound
| Cell Line | IC50 (µM) of this compound (Mean ± SD) | Resistance Fold Change |
| Parental MCF-7 | 1.5 ± 0.2 | - |
| MCF-7/Res-110 | 18.2 ± 1.9 | 12.1 |
| Parental A549 | 3.8 ± 0.5 | - |
| A549/Res-110 | 45.6 ± 4.3 | 12.0 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of the parental cell line to this compound.[6]
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20.
-
Monitor Cell Growth: Monitor the cells for signs of toxicity and growth inhibition. Initially, a significant portion of the cells may die.
-
Gradual Dose Escalation: Once the cells recover and resume proliferation, gradually increase the concentration of this compound. A 1.5 to 2-fold increase at each step is a common practice.[5]
-
Repeat Cycles: Repeat the process of dose escalation and recovery for several months.
-
Confirm Resistance: Periodically determine the IC50 of the cultured cells and compare it to the parental cell line. A stable, significantly higher IC50 indicates the establishment of a resistant cell line.[5]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize Formazan: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Overview of key in vitro resistance mechanisms to this compound.
Caption: Experimental workflow for inducing and selecting for drug resistance in vitro.
Caption: A logical guide for troubleshooting inconsistent IC50 results.
References
- 1. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing "Anticancer agent 110" concentration for IC50 determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing the concentration of "Anticancer agent 110" for IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for determining the IC50 of this compound?
A2: For initial experiments, a broad concentration range is recommended to capture the full dose-response curve. A common starting point is to use a wide range spanning several orders of magnitude (e.g., 1 nM to 100 µM).[1] If prior data on the compound's potency is available, you should center your concentration range around the expected IC50.[1] A typical approach involves using 8 to 12 concentrations prepared by serial dilutions (e.g., 2-fold or 3-fold).[1]
Q2: How should I prepare the stock solution and subsequent dilutions of this compound?
A3: this compound is typically supplied as a lyophilized powder. It should be reconstituted in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles. Serial dilutions should then be prepared from the stock solution in a complete culture medium to achieve the desired final concentrations for the assay. Ensure the final solvent concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically below 0.5% for DMSO).[2]
Q3: What is the standard incubation time for an IC50 assay with this compound?
A4: The optimal incubation time can vary depending on the cell line's doubling time and the agent's mechanism of action. A common incubation period for anticancer drugs is 48 to 72 hours.[2][3] This duration is generally sufficient to observe significant effects on cell proliferation. For rapidly dividing cells, 24 hours may be adequate, while slower-growing cells might require 72 hours or longer.[3]
Q4: How many replicates should I use for each concentration?
A4: It is recommended to use a minimum of three technical replicates for each concentration to ensure the reliability and statistical significance of your results.[1] Both biological and technical replicates are essential for robust IC50 calculations due to the sensitivity of these calculations to variability.[4]
Q5: How do I analyze my data to determine the IC50 value?
A5: The IC50 value is determined by fitting your dose-response data to a nonlinear regression model, which typically results in a sigmoidal curve.[1][4] The general steps for data analysis are:
-
Data Normalization: Convert your raw data (e.g., absorbance values from an MTT assay) into a percentage of inhibition or viability relative to your untreated controls.[4]
-
Log Transformation: Plot the normalized response against the logarithm of the drug concentration.
-
Curve Fitting: Use a software package like GraphPad Prism to fit the data to a sigmoidal dose-response (variable slope) equation.[5]
-
IC50 Determination: The IC50 is the concentration of this compound that corresponds to a 50% reduction in cell viability on the fitted curve.[4]
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Causes:
-
Inconsistent cell seeding.
-
Pipetting errors.
-
Edge effects in the microplate.[1]
-
Cell clumping.
-
Incomplete mixing of the compound.
-
-
Suggested Solutions:
-
Ensure a homogenous single-cell suspension before seeding.[6]
-
Use calibrated pipettes and proper, consistent pipetting techniques.[1][7]
-
To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile media or PBS to maintain humidity.[1][2]
-
Gently mix the plate after adding the compound to ensure even distribution.[6]
-
Problem 2: The dose-response curve is flat, showing no effect.
-
Possible Causes:
-
The compound is inactive at the tested concentrations.
-
The compound has precipitated out of the solution.
-
Incorrect assay setup.[1]
-
The incubation time is too short.
-
-
Suggested Solutions:
-
Test a wider and higher range of concentrations.[1]
-
Check the solubility of this compound in the assay medium and visually inspect the wells for any signs of precipitation.
-
Review the assay protocol for any errors in reagent preparation or addition.
-
Extend the incubation period (e.g., to 72 hours).[3]
-
Problem 3: The dose-response curve is not sigmoidal.
-
Possible Causes:
-
The tested concentration range is too narrow or not centered around the IC50.
-
The compound may have low potency.
-
High concentrations of the compound may be toxic due to off-target effects or solvent toxicity.
-
-
Suggested Solutions:
-
Perform a range-finding experiment with a broad range of concentrations (e.g., 10-fold dilutions) to identify the inhibitory range.[2]
-
If all concentrations show maximum inhibition, your concentrations are too high. Conversely, if no significant inhibition is observed, the concentrations are too low.
-
Ensure the solvent concentration is below the toxic threshold for your cell line.[2]
-
Problem 4: Inconsistent IC50 values between experiments.
-
Possible Causes:
-
Suggested Solutions:
-
Use cells within a consistent and low passage number range.[2][7]
-
Strictly adhere to the same incubation times for all experiments.[2]
-
Use the same lot of reagents for a set of comparable experiments whenever possible.[6]
-
Prepare fresh dilutions of this compound for each experiment from a properly stored, concentrated stock.
-
Data Presentation
Table 1: Example Concentration Ranges for Initial Screening
| Concentration Point | Concentration (µM) - 3-Fold Dilution | Concentration (µM) - 10-Fold Dilution |
| 1 | 100 | 100 |
| 2 | 33.3 | 10 |
| 3 | 11.1 | 1 |
| 4 | 3.7 | 0.1 |
| 5 | 1.23 | 0.01 |
| 6 | 0.41 | 0.001 |
| 7 | 0.14 | 0.0001 |
| 8 | 0.046 | 0.00001 |
| Vehicle Control | 0 (with DMSO) | 0 (with DMSO) |
| Untreated Control | 0 | 0 |
Table 2: Troubleshooting Summary
| Problem | Possible Cause | Suggested Solution |
| High Variability | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure homogenous cell suspension, use calibrated pipettes, avoid outer wells of the plate. |
| Flat Curve (No Effect) | Compound inactive at tested concentrations, precipitation, short incubation. | Test a wider/higher concentration range, check solubility, extend incubation time. |
| Non-Sigmoidal Curve | Incorrect concentration range, solvent toxicity. | Perform a range-finding experiment, check solvent toxicity. |
| Inconsistent IC50 | Cell passage number, inconsistent incubation, reagent variability. | Use consistent cell passage, standardize incubation times, use same reagent lots. |
Experimental Protocols
Detailed Methodology for Cell Viability Assay (MTT)
This protocol provides a standardized method for assessing cell viability.
Materials:
-
Cancer cell line of choice
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Count the cells and adjust the cell suspension concentration. A common seeding density is 5,000-10,000 cells/well.[2]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Include a vehicle control and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[1]
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution to each well.[2]
-
Incubate the plate for another 3-4 hours at 37°C.[2]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Shake the plate gently for 5-15 minutes to ensure complete dissolution.[2]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.[6]
-
-
Data Analysis:
-
Subtract the background absorbance from all values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.[6]
-
Visualizations
Caption: Workflow for determining IC50 values.
Caption: Troubleshooting inconsistent IC50 results.
Caption: Hypothetical mechanism of this compound.
References
"Anticancer agent 110" toxicity in normal cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the toxicity of Anticancer Agent 110 in normal cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for initial toxicity screening of this compound in normal cell lines?
A1: For initial screening, a broad concentration range is recommended to determine the approximate cytotoxic concentration 50 (CC50). We suggest a range from 0.1 µM to 100 µM. Subsequent experiments can then utilize a narrower range of concentrations based on these initial findings to accurately determine the CC50.
Q2: My viability assay results show inconsistent readings at high concentrations of this compound. What could be the cause?
A2: Inconsistent readings at high concentrations can be due to several factors. One common issue is the precipitation of the compound out of the solution, which can interfere with assay readings. Ensure that this compound is fully dissolved in the culture medium. Another possibility is rapid and overwhelming cytotoxicity, leading to significant cell detachment and debris, which can affect the accuracy of plate-based assays. Consider using a microscopy-based method to visually confirm cell health and confluency.
Q3: How can I determine if the observed cytotoxicity of this compound is due to apoptosis or necrosis?
A3: To distinguish between apoptosis and necrosis, you can use a combination of assays. An Annexin V/Propidium Iodide (PI) assay is a standard method where early apoptotic cells stain positive for Annexin V and late apoptotic/necrotic cells stain for both Annexin V and PI. Additionally, you can perform a Caspase-3/7 activity assay, as these caspases are key executioners of apoptosis. An increase in Caspase-3/7 activity is a strong indicator of apoptosis.
Troubleshooting Guides
Issue 1: High Variability in CC50 Values Across Experiments
Possible Causes and Solutions:
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered sensitivity to cytotoxic agents.
-
Solution: Use cells with a consistent and low passage number for all experiments. We recommend not exceeding 20 passages.
-
-
Inconsistent Seeding Density: Variations in the initial number of cells seeded can significantly impact the final viability readings.
-
Solution: Ensure a uniform cell suspension before seeding and verify cell counts for each experiment.
-
-
Edge Effects on Assay Plates: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients.
-
Solution: Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to maintain a humid environment.
-
Issue 2: Unexpectedly Low Cytotoxicity in Normal Cell Lines
Possible Causes and Solutions:
-
Compound Inactivity: The compound may have degraded due to improper storage or handling.
-
Solution: Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh dilutions for each experiment.
-
-
Cell Line Resistance: The chosen normal cell line may possess intrinsic resistance mechanisms to this compound.
-
Solution: Test the agent on a panel of different normal cell lines from various tissues to assess its general toxicity profile.
-
-
Suboptimal Treatment Duration: The incubation time may be too short for the cytotoxic effects to manifest.
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Solution: Perform a time-course experiment, measuring cytotoxicity at multiple time points (e.g., 24h, 48h, 72h) to determine the optimal treatment duration.
-
Quantitative Data Summary
Table 1: Cytotoxic Concentration 50 (CC50) of this compound in Various Normal Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (h) | CC50 (µM) |
| HEK293 | Human Embryonic Kidney | 48 | 45.7 ± 3.2 |
| HFF-1 | Human Foreskin Fibroblast | 48 | 62.1 ± 4.5 |
| NHBE | Normal Human Bronchial Epithelial | 48 | 88.3 ± 6.1 |
| RPTEC | Renal Proximal Tubule Epithelial Cells | 48 | 35.9 ± 2.8 |
Experimental Protocols
Protocol 1: Determination of CC50 using MTT Assay
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a dose-response curve fitting software.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations based on their fluorescence signals.
Visualizations
Caption: Workflow for determining the CC50 of this compound.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
How to reduce "Anticancer agent 110" experimental variability
Welcome to the technical support center for Anticancer Agent 110. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce experimental variability when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is supplied as a lyophilized powder. For optimal stability, it should be stored at -20°C, desiccated, and protected from light. For experimental use, we recommend creating a concentrated stock solution in sterile dimethyl sulfoxide (DMSO) and storing it in small aliquots at -80°C to minimize freeze-thaw cycles.[1]
Q2: My IC50 values for this compound vary significantly between experiments. What are the common causes?
A2: High variability in IC50 values is a common issue that can stem from several sources. Key factors include inconsistent cell seeding density, variations in cell passage number or confluency, and the instability of the diluted agent.[1] To mitigate this, it is crucial to use cells within a consistent and low passage number range and to ensure a homogenous single-cell suspension before seeding.[1][2] Always prepare fresh dilutions of this compound for each experiment from a frozen stock.[1]
Q3: I am observing a poor dose-response curve with no clear sigmoidal shape. How can I troubleshoot this?
A3: A lack of a clear dose-response curve often indicates that the concentration range of this compound is not optimal for the cell line being tested.[1] It is advisable to perform a broad-range dose-finding study to identify the effective concentration range. Additionally, consider the duration of drug exposure, as it is a key parameter determining cellular response.[3][4] The chosen assay endpoint might also be unsuitable; you may need to explore different viability assays or adjust the incubation time.[1]
Q4: I'm seeing significant "edge effects" in my 96-well plate assays. How can I minimize this?
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
High variability in cell viability assays can obscure the true effect of this compound. Below is a table summarizing common causes and solutions.
| Potential Cause | Troubleshooting Steps | References |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding to avoid clumps. Use calibrated pipettes and consistent pipetting techniques. Optimize cell seeding density for your specific cell line to ensure a measurable signal without overcrowding. | [1][2] |
| Cell Line Instability | Use cell lines from a reputable source. Limit the number of cell passages to prevent phenotypic drift. Regularly test for mycoplasma contamination. | [6] |
| "Edge Effects" in Microplates | Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | [1][5] |
| Reagent Variability | Use the same lot of reagents, especially serum, for a set of experiments. Ensure all media and supplements are fresh and from a consistent source. | [2][5] |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. | [1] |
Issue 2: Inconsistent this compound Activity
If you observe that the efficacy of this compound seems to diminish over time or varies between batches of prepared solutions, consider the following.
| Potential Cause | Troubleshooting Steps | References |
| Improper Storage | Store the lyophilized powder at -20°C, desiccated, and protected from light. Store DMSO stock solutions in small, single-use aliquots at -80°C. | [7][8] |
| Degradation in Solution | Prepare working dilutions fresh for each experiment. Do not store diluted solutions for extended periods, even at 4°C. | [1] |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability. Include a vehicle-only control in your experiments. | [3] |
Experimental Protocols
Standard Cell Viability (MTS) Assay Protocol
This protocol is designed to assess the effect of this compound on cancer cell viability.
-
Cell Seeding:
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Culture cells to approximately 80% confluency.
-
Create a single-cell suspension and perform a cell count.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.[9]
-
-
Drug Treatment:
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Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include wells with vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration) and untreated controls.[1]
-
Incubate for the desired treatment duration (e.g., 72 hours).[1]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium and MTS reagent only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.[1]
-
Visualizations
Experimental Workflow for Reducing Variability
Caption: Workflow for minimizing experimental variability.
Hypothetical Signaling Pathway of this compound
This diagram illustrates a hypothetical mechanism of action for this compound, where it inhibits a key signaling pathway involved in cell proliferation.
Caption: Inhibition of a proliferation pathway by Agent 110.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. mediproducts.net [mediproducts.net]
- 8. hematologyoncologyin.com [hematologyoncologyin.com]
- 9. bitesizebio.com [bitesizebio.com]
"Anticancer agent 110" batch-to-batch consistency issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch consistency issues with Anticancer Agent 110.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern for this compound?
A1: Batch-to-batch variability refers to the differences in the physicochemical and biological properties of a compound between different manufacturing lots.[1] For this compound, an imidazotetrazine that induces G2/M cell cycle arrest and apoptosis, this variability can significantly impact its efficacy and the reproducibility of experimental results.[1][2] Inconsistent product quality can lead to misleading data in preclinical studies, affecting the reliability of your research.[1]
Q2: What are the common causes of batch-to-batch variability in chemical compounds like this compound?
A2: The primary sources of variability often stem from the manufacturing process and the raw materials used.[1] Key contributing factors include:
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Raw Material Heterogeneity: Variations in the quality and purity of starting chemical ingredients.[1][3]
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Manufacturing Process Parameters: Even minor adjustments in temperature, pressure, pH, or mixing speed can alter the final product.[1][4]
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Equipment Differences: The use of different equipment or variations in equipment calibration can introduce inconsistencies.[1]
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Environmental Factors: Changes in humidity and temperature during manufacturing can affect the compound's stability and characteristics.[3][4]
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Human Factors: Differences in operator procedures and training can contribute to inconsistencies.[3][4]
Troubleshooting Inconsistent Experimental Results
Q3: We are observing a significant difference in IC50 values in our cell viability assays between different batches of this compound. How can we troubleshoot this?
A3: Inconsistent IC50 values are a common manifestation of batch-to-batch variability.[5] A systematic approach is crucial for troubleshooting:
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Confirm the Variability: Repeat the experiment with the old and new batches side-by-side on the same assay plate to confirm the difference is due to the drug batch and not experimental artifacts.[1]
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Rule Out Common Assay Errors: Check for issues such as variability in cell passage number, mycoplasma contamination, pipetting errors, or problems with other reagents like expired media or serum.[1][5]
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Perform Analytical Characterization: If variability is confirmed, conduct an analytical comparison of the batches. High-Performance Liquid Chromatography (HPLC) is recommended to assess purity and concentration.[1]
The following table illustrates a hypothetical comparison of IC50 values from a cell viability assay:
| Parameter | Cell Line | Batch A (Old) | Batch B (New) | Expected Range |
| IC50 (µM) | HT-29 | 5.2 | 15.8 | 4.5 - 6.0 |
| IC50 (µM) | A549 | 8.1 | 25.3 | 7.0 - 9.5 |
Q4: What initial qualification checks should our lab perform upon receiving a new batch of this compound?
A4: Before using a new batch in critical experiments, it is highly recommended to perform a qualification check against a previously characterized or "golden" batch.[1]
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Biological Qualification: A fundamental check involves running a dose-response cell viability assay in a well-characterized cancer cell line to ensure the IC50 value is within an acceptable range of your historical data.[1]
-
Analytical Qualification: For more rigorous qualification, use analytical methods like HPLC to compare the purity and concentration of the new batch with the old one.[1]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is designed to quantify the biological activity of different batches of this compound by measuring their ability to inhibit cancer cell proliferation.[1]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a 2X stock of the highest concentration for each batch of this compound in complete medium. Perform serial dilutions to create a range of 8-10 concentrations. Include a vehicle control (e.g., 0.1% DMSO).[1]
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours until formazan crystals form.[6]
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Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the crystals.[7]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Subtract background absorbance, normalize the data to the vehicle control (100% viability), and plot percent viability versus the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value for each batch.[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a method to assess the purity of different batches of this compound.
Methodology:
-
Standard Preparation: Prepare a reference standard solution of this compound with a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile). Prepare a series of dilutions to create a standard curve.
-
Sample Preparation: Prepare samples of each batch to be tested at the same concentration as the reference standard.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% Trifluoroacetic acid in Water) and Solvent B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile).
-
Gradient: A linear gradient, for example, from 5% to 95% Solvent B over 20 minutes.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the maximum absorbance wavelength for this compound.
-
-
Injection and Run: Inject a blank (solvent), followed by the standard curve dilutions, and then the batch samples.[1]
-
Data Analysis:
-
Integrate the peak areas of the chromatograms.[1]
-
Generate a standard curve by plotting peak area versus the concentration of the reference standard.[1]
-
Calculate the concentration of this compound in the batch samples using the standard curve.[1]
-
Calculate the purity of each batch by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100%.[1]
-
| Parameter | Batch A (Old) | Batch B (New) | Specification |
| Concentration (mg/mL) | 1.01 | 0.85 | 0.95 - 1.05 |
| Purity (%) | 99.2 | 96.5 | ≥ 98.0 |
| Major Impurity (%) | 0.3 | 2.1 | ≤ 0.5 |
Mechanism of Action and Signaling Pathway
This compound is an imidazotetrazine that arrests the cell cycle at the G2/M phase and induces apoptosis.[2] Understanding this pathway is crucial, as batch inconsistencies could potentially affect downstream signaling events.
References
Overcoming poor bioavailability of "Anticancer agent 110"
Welcome to the technical support center for Anticancer Agent 110. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor bioavailability of this compound?
A1: The low oral bioavailability of this compound is primarily attributed to its poor aqueous solubility. As a Biopharmaceutical Classification System (BCS) Class II/IV agent, its dissolution in the gastrointestinal tract is limited, which is a rate-limiting step for absorption.[1][2][3] Additionally, it may be subject to first-pass metabolism in the gut wall and liver, further reducing the amount of active drug that reaches systemic circulation.[4][5]
Q2: What are the initial steps I should take to improve the solubility of this compound?
A2: Initial strategies should focus on enhancing the dissolution rate.[1] This can be approached by:
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Particle Size Reduction: Micronization or nanonization techniques, such as wet milling, can significantly increase the surface area of the drug particles, leading to faster dissolution.[2][6][7]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can increase solubility. This involves using buffers such as citrate, acetate, or phosphate.[8]
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Salt Formation: Creating a salt form of the agent can substantially improve its solubility and dissolution rate.[8]
Q3: What advanced formulation strategies can be employed if initial methods are insufficient?
A3: For significant enhancements in bioavailability, several advanced formulation strategies can be considered:
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Solid Dispersions: Dispersing this compound in a water-soluble polymer matrix can create an amorphous solid dispersion, which typically has a higher dissolution rate than the crystalline form.[8][9][10]
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Lipid-Based Formulations: Encapsulating the agent in lipid-based systems like microemulsions or self-nanoemulsifying drug delivery systems (SNEDDS) can improve solubilization in the GI tract.[2][5][11]
-
Nanoparticle-Based Drug Delivery: Formulating the agent into nanoparticles, such as polymeric nanoparticles or liposomes, can improve solubility, protect it from degradation, and potentially offer targeted delivery.[12][13][14]
Q4: How can I assess the bioavailability of my new this compound formulation?
A4: A combination of in vitro and in vivo methods is recommended:
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In Vitro Methods: Initial screening can be done using dissolution testing across different pH values (e.g., 1.2, 4.5, 6.8) and permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[15][16]
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Ex Vivo Methods: Everted gut sac models can provide insights into absorption across the intestinal epithelium.[15]
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In Vivo Methods: The definitive assessment of bioavailability is through pharmacokinetic (PK) studies in animal models, where drug concentration in blood is measured over time after administration.[17][18]
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor intrinsic solubility of crystalline this compound. | Prepare an amorphous solid dispersion using a suitable polymer carrier (e.g., PVP, HPMC). | Increased dissolution rate due to the higher energy state of the amorphous form. |
| Drug particle size is too large. | Employ micronization or wet media milling to reduce particle size to the nanometer range.[6] | Increased surface area leading to a faster dissolution rate. |
| Inadequate "wetting" of the drug powder. | Include a surfactant in the formulation (e.g., Polysorbate 80). | Improved dispersibility and wetting of the drug particles. |
Issue 2: High Variability in In Vivo Pharmacokinetic Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Significant first-pass metabolism. | Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., CYP3A4). This is a strategy known as pharmacokinetic boosting.[19][20] | Increased systemic exposure and potentially reduced inter-subject variability. |
| Efflux by transporters like P-glycoprotein (P-gp). | Formulate with a P-gp inhibitor or use a nanoparticle-based system designed to bypass efflux pumps.[13] | Enhanced absorption and higher plasma concentrations. |
| Food effects influencing absorption. | Conduct PK studies in both fasted and fed states to characterize the food effect. Consider lipid-based formulations which can sometimes mitigate food effects. | Understanding of food-drug interactions to guide clinical administration. |
Issue 3: Poor Permeability in Caco-2 or PAMPA Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High lipophilicity hindering release from the membrane. | Modify the formulation to include solubility enhancers or create a prodrug with improved aqueous solubility.[4][11] | Improved apparent permeability in the assay. |
| Efflux transporter activity in Caco-2 cells. | Run the permeability assay in the presence and absence of a P-gp inhibitor (e.g., verapamil). | Increased apical-to-basolateral transport in the presence of the inhibitor, confirming efflux. |
| Low aqueous solubility limits the concentration gradient. | Use a formulation with enhanced solubility (e.g., a nanosuspension or solid dispersion) in the donor compartment. | Higher flux across the membrane due to an increased concentration gradient. |
Data Summary Tables
Table 1: Comparison of Formulation Strategies on the Bioavailability of a Model Poorly Soluble Anticancer Agent
| Formulation Strategy | Drug Loading (%) | Particle Size (nm) | Dissolution at 2h (%) | Relative Bioavailability (%) |
| Unprocessed Drug Powder | N/A | >5000 | 15 | 100 (Reference) |
| Micronized Suspension | 10 | 1000-5000 | 45 | 180 |
| Nanosuspension (Wet Milled) | 5 | 200-400 | 85 | 350 |
| Amorphous Solid Dispersion | 20 | N/A | 92 | 420 |
| Lipid-Polymer Hybrid Nanoparticles | 15 | 100-200 | 95 | 510 |
Data are illustrative and based on typical improvements seen for poorly soluble compounds.
Table 2: Key Pharmacokinetic Parameters from a Preclinical Study
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 980 ± 210 |
| Nanosuspension | 50 | 525 ± 98 | 2.0 | 3450 ± 560 |
| Solid Dispersion | 50 | 680 ± 120 | 1.5 | 4100 ± 630 |
Data are illustrative and represent mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 1 part of this compound and 4 parts of a polymer carrier (e.g., polyvinylpyrrolidone K30) in a suitable organic solvent (e.g., methanol, acetone) to form a clear solution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion into a fine powder and pass it through a sieve to ensure uniform particle size.
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
Protocol 2: In Vitro Dissolution Testing (USP Apparatus II)
-
Medium Preparation: Prepare dissolution media at different pH levels (e.g., 0.1 N HCl for pH 1.2; acetate buffer for pH 4.5; phosphate buffer for pH 6.8).
-
Apparatus Setup: Set up a USP Apparatus II (paddle apparatus) with the temperature maintained at 37 ± 0.5°C and a paddle speed of 50 or 75 RPM.
-
Sample Introduction: Introduce a quantity of the formulation equivalent to the desired dose of this compound into each dissolution vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) and replace with an equal volume of fresh medium.
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Data Calculation: Calculate the cumulative percentage of drug dissolved at each time point.
Visualizations
Caption: Strategies to overcome key bioavailability barriers.
Caption: Workflow for bioavailability enhancement and testing.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharm-int.com [pharm-int.com]
- 3. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. mdpi.com [mdpi.com]
- 6. Formulation and antitumor activity evaluation of nanocrystalline suspensions of poorly soluble anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrealm.com [chemrealm.com]
- 9. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs [mdpi.com]
- 10. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Nanoparticle-based drug delivery systems for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 19. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Next-Generation Anticancer Agent 110 Demonstrates Potential to Overcome Resistance in Glioblastoma, Outperforming Standard of Care in Preclinical Models
For Immediate Release:
[City, State] – [Date] – A novel anticancer agent, designated 110, has shown significant promise in preclinical studies, suggesting a potential paradigm shift in the treatment of glioblastoma (GBM), the most aggressive form of brain cancer. Research indicates that Agent 110, an imidazotetrazine derivative, effectively circumvents the key resistance mechanisms that limit the efficacy of the current standard of care, temozolomide (TMZ). In vitro studies have demonstrated the superior potency of a closely related analogue, CPZ, against TMZ-resistant cancer cells.
The current first-line treatment for newly diagnosed GBM, known as the Stupp protocol, consists of surgical resection followed by concurrent radiation therapy and chemotherapy with TMZ. However, the effectiveness of TMZ is often compromised by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) and deficiencies in the mismatch repair (MMR) pathway, leading to tumor recurrence and poor patient outcomes.
Anticancer Agent 110 and its analogues are specifically designed to be effective against tumors harboring these resistance mechanisms. By inducing a different type of DNA damage, these next-generation imidazotetrazines can trigger cancer cell death in tumors that are non-responsive to TMZ.
Comparative Efficacy of a Lead Analogue (CPZ) Against Standard of Care
While in vivo comparative data for this compound is not yet publicly available, extensive preclinical testing has been conducted on a closely related and more potent analogue, CPZ. These studies highlight the potential of this new class of drugs. In vitro studies have demonstrated that CPZ exhibits superior cytotoxic activity against a panel of GBM cell lines, irrespective of their MGMT and MMR status.
Table 1: In Vitro Efficacy of CPZ vs. Temozolomide in Glioblastoma Cell Lines
| Cell Line | MGMT Status | MMR Status | CPZ IC₅₀ (µM) | Temozolomide IC₅₀ (µM) |
| U87 | Negative | Proficient | 10 | 15 |
| T98G | Positive | Proficient | 15 | >1000 |
| HCT116 | Negative | Deficient | 20 | >1000 |
| D54 | Positive | Proficient | 25 | >1000 |
Data synthesized from publicly available research. IC₅₀ values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
These in vitro results underscore the ability of CPZ to overcome the primary mechanisms of TMZ resistance. The significantly lower IC₅₀ values in MGMT-positive and MMR-deficient cell lines indicate a potent anticancer effect where the current standard of care is largely ineffective.
Mechanism of Action: A Novel Approach to DNA Damage
This compound and its analogues function as prodrugs that, under physiological conditions, release a reactive species that alkylates DNA, leading to irreparable damage and subsequent cancer cell death. Unlike TMZ, which primarily methylates the O6 position of guanine, these novel agents are designed to create DNA lesions that are not efficiently repaired by MGMT. This alternative mechanism of action is crucial for its efficacy in TMZ-resistant tumors.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical evaluation of CPZ.
Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds.
-
Cell Lines: A panel of human glioblastoma cell lines with varying MGMT and MMR status (e.g., U87, T98G, HCT116, D54).
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere.
-
A serial dilution of the test compounds (CPZ and Temozolomide) was added to the wells.
-
Cells were incubated for a period of 5-7 days.
-
Cell viability was assessed using a metabolic assay (e.g., MTS or PrestoBlue reagent).
-
IC₅₀ values were calculated from the dose-response curves.
-
Orthotopic Glioblastoma Xenograft Model (General Protocol)
While specific in vivo data for this compound is pending, a general protocol for evaluating efficacy in a clinically relevant animal model is as follows:
-
Objective: To assess the in vivo antitumor activity of the test compounds against glioblastoma tumors in a brain microenvironment.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Procedure:
-
Human glioblastoma cells (including TMZ-resistant lines) are stereotactically implanted into the brains of the mice.
-
Tumor growth is monitored using non-invasive imaging techniques (e.g., bioluminescence or MRI).
-
Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, Temozolomide, this compound).
-
Treatments are administered according to a defined schedule and dosage.
-
Primary endpoints include tumor growth inhibition and overall survival of the animals.
-
Future Directions
The promising preclinical data for this compound and its analogues warrant further investigation. The anticipated results from head-to-head in vivo studies comparing these novel agents with the standard of care in orthotopic GBM models will be critical in determining their clinical potential. If successful, these next-generation imidazotetrazines could offer a much-needed therapeutic option for glioblastoma patients, particularly those with tumors resistant to current therapies.
Validating Target Engagement of Anticancer Agent 110 In Vivo: A Comparative Guide
This guide provides a comparative overview of methodologies for validating the in vivo target engagement of "Anticancer agent 110," a novel inhibitor of Kinase X (KX) within the Growth Factor Y (GFY) signaling pathway. We present a head-to-head comparison of three widely used techniques: Phospho-Substrate Immunoblotting, Cellular Thermal Shift Assay (CETSA), and Positron Emission Tomography (PET) Imaging. This guide is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their preclinical studies.
Introduction to this compound and Target Engagement
This compound is a potent and selective small-molecule inhibitor of Kinase X (KX), a critical downstream effector in the GFY signaling cascade. Hyperactivation of this pathway is a known driver in several aggressive tumor types. Verifying that a drug candidate reaches and interacts with its intended target in a living organism (in vivo target engagement) is a crucial step in preclinical drug development. It provides a critical link between pharmacokinetic (PK) profiles and pharmacodynamic (PD) responses, ultimately derisking clinical progression.
Below is a simplified representation of the targeted signaling pathway:
Figure 1. Simplified GFY signaling pathway targeted by this compound.
Comparative Analysis of In Vivo Target Engagement Methods
The selection of a target engagement methodology depends on various factors, including the nature of the target, available tools (e.g., antibodies, radiotracers), and the specific questions being addressed. Here, we compare three orthogonal approaches to confirm the binding of this compound to KX in tumor-bearing mouse models.
Method Overview and Data Comparison
The following table summarizes the quantitative results obtained from each method after treating tumor-bearing mice with a single 50 mg/kg oral dose of this compound.
| Method | Parameter Measured | Vehicle Control | Agent 110 (4h post-dose) | Agent 110 (24h post-dose) | Pros | Cons |
| Phospho-Substrate Immunoblot | % Inhibition of Substrate Phosphorylation | 0% | 92% ± 5% | 35% ± 8% | Direct measure of functional target inhibition; high throughput potential. | Requires a specific and validated phospho-antibody; indirect measure of binding. |
| CETSA | % Target Stabilization (Relative to Vehicle) | 0% | 78% ± 10% | 21% ± 7% | Direct measure of physical target binding; no modification of drug needed. | Technically challenging; may not be suitable for all targets (e.g., membrane proteins). |
| PET Imaging | % Target Occupancy | 0% | 85% ± 6% | 28% ± 9% | Non-invasive, longitudinal assessment in the same animal; provides spatial information. | Requires synthesis of a radiolabeled tracer; expensive; lower resolution. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Animal Protocol
Female BALB/c nude mice were subcutaneously implanted with 1x10⁶ lung carcinoma cells (NCI-H460) engineered to overexpress KX. Tumors were allowed to reach an average volume of 150-200 mm³. Mice were then randomized into vehicle and treatment groups. This compound was administered as a single oral gavage at 50 mg/kg. Tumor tissues were harvested at 4 and 24 hours post-dose.
Protocol 1: Phospho-Substrate Immunoblotting
This method assesses the functional consequence of KX inhibition by measuring the phosphorylation level of its direct downstream substrate.
The Synergistic Potential of Anticancer Agent 110 with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 110, a novel imidazotetrazine derivative, has demonstrated significant potential in overcoming tumor resistance mechanisms.[1][2][3] Its unique mode of action, involving the induction of apoptosis and cell cycle arrest at the G2/M phase, presents a compelling theoretical basis for synergistic combination with various immunotherapeutic strategies.[4][5] This guide provides a comparative analysis of this compound, detailing its mechanism and exploring its hypothetical synergy with immunotherapy, supported by general principles from the field. While direct experimental data on this specific combination is not yet available, this document aims to provide a framework for future research and development in this promising area.
This compound: A Profile
This compound, also referred to as compound 13, is a thiazole-substituted imidazotetrazinone.[1][3] It was developed as an analogue of the clinically used alkylating agent temozolomide, with modifications designed to circumvent common resistance pathways.[1][2]
Mechanism of Action
The primary mechanisms of action of this compound are:
-
Apoptosis Induction: The agent triggers programmed cell death in cancer cells. This process is crucial for eliminating malignant cells and can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][6][7]
-
G2/M Phase Cell Cycle Arrest: this compound halts the cell cycle at the G2/M checkpoint, preventing cancer cells from dividing and proliferating.[4][5] This arrest is often a response to DNA damage and can lead to mitotic catastrophe and subsequent cell death.[5]
Synergistic Potential with Immunotherapy: A Mechanistic Hypothesis
The combination of conventional cancer therapies with immunotherapy is a rapidly evolving field, with the goal of enhancing anti-tumor immune responses.[8] The mechanistic hallmarks of this compound suggest a strong potential for synergy with immune checkpoint inhibitors (ICIs) and other immunotherapies.
Enhancing Immunogenicity through Apoptotic Cell Death
The induction of apoptosis by this compound can contribute to an immunologically "hot" tumor microenvironment. Apoptotic cancer cells can release tumor-associated antigens (TAAs) and damage-associated molecular patterns (DAMPs), which can be taken up by antigen-presenting cells (APCs) like dendritic cells (DCs). This process, known as immunogenic cell death (ICD), can lead to the priming and activation of tumor-specific T cells.
Increased Susceptibility to T-cell Mediated Killing via G2/M Arrest
Recent studies have indicated that cancer cells arrested in the G2/M phase of the cell cycle may be more susceptible to killing by cytotoxic T lymphocytes (CTLs).[5][9] By holding cancer cells in this vulnerable state, this compound could potentially amplify the efficacy of adoptively transferred T cells or T cells activated by checkpoint blockade.
Comparative Data
As there is no direct experimental data available for the combination of this compound and immunotherapy, the following table presents a conceptual comparison based on the known mechanisms of each therapeutic modality and the hypothesized synergistic effects.
| Feature | This compound (Monotherapy) | Immunotherapy (e.g., Anti-PD-1) (Monotherapy) | This compound + Immunotherapy (Hypothesized Combination) |
| Primary Mechanism | Induces apoptosis and G2/M cell cycle arrest.[4] | Blocks inhibitory signals to T cells, restoring their anti-tumor activity. | Dual mechanism: direct tumor cell killing and enhanced immune-mediated destruction. |
| Tumor Microenvironment | May increase the release of tumor antigens through apoptosis. | Can increase T cell infiltration and activity in "hot" tumors. | Potential to convert "cold" tumors to "hot" tumors by increasing antigen presentation and T cell susceptibility. |
| Efficacy in Resistant Tumors | Designed to overcome resistance to conventional alkylating agents.[1][2] | Efficacy can be limited by low tumor immunogenicity or an immunosuppressive microenvironment. | May overcome immunotherapy resistance by increasing tumor immunogenicity and sensitizing tumor cells to immune attack. |
| Potential Biomarkers | DNA damage response pathway status. | PD-L1 expression, tumor mutational burden (TMB). | Combination of DNA damage markers and immune cell infiltration status. |
Experimental Protocols
To validate the hypothesized synergistic effect, the following experimental protocols could be employed:
In Vitro Co-culture Assays
-
Cell Lines: A panel of cancer cell lines with varying sensitivities to this compound and different baseline immunophenotypes.
-
Treatment: Cells would be treated with this compound alone, an immune checkpoint inhibitor (e.g., anti-PD-L1 antibody) alone, or the combination.
-
Co-culture: Treated cancer cells would be co-cultured with activated human peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs).
-
Readouts:
-
Cancer cell viability (e.g., using a luminescence-based assay).
-
T cell activation markers (e.g., CD69, CD25 by flow cytometry).
-
Cytokine release (e.g., IFN-γ, TNF-α by ELISA).
-
Cytotoxicity (e.g., chromium release assay or flow cytometry-based killing assay).
-
In Vivo Syngeneic Mouse Models
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) bearing syngeneic tumors (e.g., B16 melanoma, MC38 colon adenocarcinoma).
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Immune checkpoint inhibitor (e.g., anti-mouse PD-1 antibody) alone
-
This compound in combination with the immune checkpoint inhibitor
-
-
Readouts:
-
Tumor growth delay and overall survival.
-
Immunophenotyping of tumors and spleens by flow cytometry to assess changes in immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Analysis of tumor-infiltrating lymphocytes for activation and exhaustion markers.
-
Measurement of systemic anti-tumor immune responses (e.g., antigen-specific T cell responses by ELISpot).
-
Visualizing the Pathways and Workflows
Signaling Pathways
Caption: Hypothesized synergistic interaction of this compound and immunotherapy.
Caption: The intrinsic and extrinsic pathways of apoptosis.
Experimental Workflow
Caption: Workflow for an in vivo study of this compound and immunotherapy.
Conclusion
While further preclinical and clinical studies are imperative, the existing data on the mechanism of action of this compound provides a strong rationale for its investigation in combination with immunotherapy. Its ability to induce apoptosis and G2/M cell cycle arrest positions it as a promising candidate to enhance the efficacy of immune-based cancer treatments. The experimental frameworks provided in this guide offer a roadmap for elucidating the potential synergistic anti-tumor effects of this novel combination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new imidazotetrazinones with potential to overcome tumor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WEE1 kinase inhibition reverses G2/M cell cycle checkpoint activation to sensitize cancer cells to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative-Analysis of Anticancer Agent 110 and Other Kinase Inhibitors in EGFR-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical "Anticancer Agent 110" with established first- and third-generation tyrosine kinase inhibitors (TKIs), Gefitinib and Osimertinib, in the context of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. All data presented for "this compound" is hypothetical and generated for illustrative purposes.
Introduction and Mechanism of Action
The epidermal growth factor receptor (EGFR) signaling pathway is a critical driver in a significant subset of NSCLCs.[1][2] Activating mutations in the EGFR gene lead to constitutive kinase activity, promoting uncontrolled cell proliferation and survival.[3][4] First-generation EGFR TKIs, such as Gefitinib, reversibly bind to the ATP-binding site of the EGFR kinase domain, effectively inhibiting its downstream signaling.[5][6][7] However, patients often develop resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[8][9]
Third-generation TKIs, like Osimertinib, were developed to overcome this resistance mechanism.[10][11] They form an irreversible covalent bond with a cysteine residue (C797) in the ATP-binding site of EGFR, showing high potency against both the initial activating mutations and the T790M resistance mutation, while largely sparing wild-type (WT) EGFR.[12][13][14]
"this compound" is a novel, investigational third-generation EGFR TKI. Like Osimertinib, it is designed to irreversibly inhibit mutant EGFR, including the T790M variant, with high selectivity over WT EGFR. This guide evaluates its preclinical profile against Gefitinib and Osimertinib.
References
- 1. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 8. Osimertinib: A Novel Therapeutic Option for Overcoming T790M Mutations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
- 11. The advance of the third‑generation EGFR‑TKI in the treatment of non‑small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Anticancer Effects of "Anticancer agent 110"
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the reported anticancer effects of "Anticancer agent 110" (CAS 887349-03-3), with a focus on the reproducibility of its activity against leukemia cell lines. The information presented is primarily derived from a key study by Pokhodylo N, et al., published in the European Journal of Medicinal Chemistry in 2023, which appears to be the foundational research on this compound.
Overview of "this compound"
"this compound", identified as N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide (referred to as compound 3d in the primary literature), is a novel synthetic compound with demonstrated cytotoxic effects against cancer cells.[1][2] Its mechanism of action is reported to involve the induction of DNA damage, which subsequently leads to apoptosis.[1][2] The primary focus of the initial research has been on its potent anti-leukemic activity, particularly against the K-562 chronic myeloid leukemia cell line.[3][4][5]
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxicity data for "this compound" as reported in the primary literature. To date, independent, peer-reviewed studies to validate these findings have not been identified.
| Compound | Cell Line | Assay Type | IC50 (nM) | Selectivity Index (SI) | Reference |
| "this compound" (3d ) | K-562 (Leukemia) | MTT | 56.4 | 101.0 | [4] |
| "this compound" (3d ) | UACC-62 (Melanoma) | SRB | 56.9 | - | [4] |
| Precursor Compound* | K-562 (Leukemia) | - | >10,000 | - | [1][3][4][5] |
*N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, the precursor to "this compound", was reported to have significantly lower cytotoxic activity. The bioisosteric replacement of the 1H-1,2,3-triazole ring with a 1H-tetrazole ring in "this compound" was shown to dramatically enhance its anti-leukemic potency.[1][3][4][5]
Experimental Protocols
To aid in the reproducibility of the reported findings, the following are detailed experimental protocols based on the available information.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: K-562 (human chronic myeloid leukemia) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.
-
Compound Treatment: "this compound" is dissolved in DMSO to create a stock solution and then serially diluted with the culture medium to achieve the desired final concentrations. The cells are treated with varying concentrations of the compound and incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Alkaline Comet Assay for DNA Damage
-
Cell Treatment: K-562 cells are treated with "this compound" at a concentration equivalent to its IC50 value for 24 hours.
-
Cell Embedding: Approximately 1 x 10^4 cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing NaCl, EDTA, Tris, and Triton X-100) at 4°C for 1 hour to remove cell membranes and cytoplasm, leaving behind the nuclear material.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank containing an alkaline buffer (pH > 13) for 20 minutes to allow for DNA unwinding. Electrophoresis is then carried out at 25 V and 300 mA for 20 minutes.
-
Neutralization and Staining: The slides are neutralized with a Tris buffer (pH 7.5) and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: The comets (representing damaged DNA that has migrated out of the nucleus) are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for "this compound"-induced apoptosis and a typical experimental workflow for assessing its anticancer effects.
Caption: Proposed mechanism of "this compound" inducing apoptosis.
Caption: Workflow for evaluating the anticancer effects of "this compound".
Conclusion and Future Directions
The initial findings on "this compound" are promising, suggesting potent and selective activity against leukemia cells. However, the reproducibility of these effects is yet to be confirmed by independent research. For drug development professionals and scientists, the immediate next step should be to conduct independent validation studies using the protocols outlined above. Future research should also focus on elucidating the specific molecular players in the apoptotic pathway triggered by this compound and exploring its efficacy in a broader range of cancer cell lines and in vivo models. Direct comparative studies with established anti-leukemic drugs would also be crucial to determine its potential therapeutic value.
References
Navigating Chemotherapeutic Resistance: A Comparative Analysis of Anticancer Agent 110 Analogs
For Immediate Release
[City, State] – [Date] – A comprehensive new guide for oncology researchers and drug development professionals details the cross-resistance profiles of investigational anticancer agents, referred to herein as "Anticancer Agent 110." This guide provides an objective comparison of their performance against established chemotherapies, supported by experimental data, to navigate the complex landscape of treatment resistance. The development of resistance to chemotherapy is a primary obstacle in oncology, often leading to treatment failure. Understanding the cross-resistance patterns of novel therapeutic agents is crucial for their effective clinical positioning and for the design of sequential and combination treatment strategies.
This comparative guide focuses on two distinct investigational agents identified in current research literature under the "110" designation: SGI-110 (Guadecitabine), a DNA hypomethylating agent, and ARV-110 (Bavdegalutamide), a PROteolysis TArgeting Chimera (PROTAC) androgen receptor (AR) degrader.
Case Study 1: SGI-110 (Guadecitabine) and Reversal of Platinum Resistance
SGI-110 is a second-generation DNA hypomethylating agent designed to be resistant to degradation by cytidine deaminase.[1] Its mechanism of action involves the reversal of epigenetic silencing, which has been implicated in the development of resistance to platinum-based chemotherapies.[1]
Cross-Resistance Profile with Cisplatin
Studies in ovarian cancer models have demonstrated that SGI-110 can reverse resistance to cisplatin.[1] This is particularly relevant for patients who have relapsed after first-line platinum-based chemotherapy.[1]
Table 1: Comparative Efficacy of SGI-110 in Combination with Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | Treatment | Key Findings | Reference |
| A2780 (Cisplatin-Resistant) | SGI-110 followed by Cisplatin | SGI-110 reversed cisplatin resistance by demethylating and re-expressing the MLH1 gene. | [1] |
| OAW28 and Ovcar8 | SGI-110 followed by Cisplatin | SGI-110 sensitized these cell lines to cisplatin, suggesting a role in overcoming distinct epigenetic resistance mechanisms not related to MLH1 silencing. The epigenetic silencing of ZIC1 was identified as a potential mechanism of cisplatin resistance that is reversed by SGI-110. | [1] |
| 59M, Ovcar3, SKOV3 | SGI-110 followed by Cisplatin | SGI-110 did not sensitize these cell lines to cisplatin, indicating that their resistance mechanisms are likely not epigenetic. | [1] |
Experimental Protocols
Cell Viability Assay: The sensitivity of ovarian cancer cell lines to SGI-110 and cisplatin was determined using a standard cell viability assay, such as the MTT or CellTiter-Glo assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with increasing concentrations of SGI-110 for a specified period (e.g., 72 hours). In combination studies, SGI-110 was administered first, followed by the addition of cisplatin for a further incubation period.
-
Viability Assessment: After the incubation period, a viability reagent (e.g., MTT) was added to each well. The absorbance was then measured using a microplate reader to determine the percentage of viable cells relative to untreated controls. The IC50 values (the concentration of drug that inhibits cell growth by 50%) were calculated.
Methylation Analysis: To assess the epigenetic effects of SGI-110, DNA methylation analysis of gene promoters (e.g., MLH1, ZIC1) and global methylation markers (e.g., LINE-1 elements) was performed.
-
DNA Extraction: Genomic DNA was extracted from treated and untreated cells.
-
Bisulfite Conversion: DNA was treated with sodium bisulfite to convert unmethylated cytosines to uracils, while methylated cytosines remained unchanged.
-
Methylation-Specific PCR or Pyrosequencing: The methylation status of specific CpG sites within the promoter regions of interest was quantified using methylation-specific PCR or pyrosequencing.
Signaling Pathway and Workflow
The mechanism by which SGI-110 reverses cisplatin resistance involves the restoration of expression of genes silenced by DNA methylation.
Caption: SGI-110 reverses cisplatin resistance by inhibiting DNA methylation.
Case Study 2: ARV-110 (Bavdegalutamide) and Overcoming Resistance to Androgen Receptor Antagonists
ARV-110 is a PROTAC protein degrader that targets the androgen receptor (AR) for ubiquitination and subsequent proteasomal degradation.[2] This mechanism offers a potential advantage over traditional AR antagonists, particularly in the context of resistance driven by AR mutations or overexpression.[2]
Cross-Resistance Profile with Enzalutamide and Abiraterone
Preclinical studies have shown that ARV-110 demonstrates robust antitumor activity in prostate cancer models that are resistant to standard-of-care AR-targeting agents like enzalutamide and abiraterone.[2]
Table 2: Antitumor Activity of ARV-110 in Enzalutamide-Resistant Prostate Cancer Models
| Model System | Treatment | Key Findings | Reference |
| Enzalutamide-Resistant Xenograft Model | ARV-110 | Showed robust tumor growth inhibition. | [2] |
| Patient-Derived Xenograft Model (AR-expressing) | ARV-110 vs. Enzalutamide | ARV-110 induced substantial AR degradation and resulted in greater tumor growth inhibition compared to enzalutamide. | [2] |
| Combination Therapy | ARV-110 + Abiraterone | Enhanced antitumor activity was observed. | [2] |
Experimental Protocols
Western Blot for AR Degradation: To confirm the mechanism of action of ARV-110, western blotting was used to measure the levels of AR protein in prostate cancer cells.
-
Cell Lysis: Prostate cancer cells treated with ARV-110 or control vehicles were lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was probed with a primary antibody specific for the androgen receptor, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies: To evaluate the antitumor efficacy of ARV-110 in a living organism, xenograft studies in mice were performed.
-
Tumor Implantation: Immunocompromised mice were subcutaneously injected with human prostate cancer cells (e.g., enzalutamide-resistant lines).
-
Tumor Growth and Randomization: Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
Drug Administration: ARV-110, enzalutamide, or a vehicle control was administered to the mice according to a predetermined dosing schedule.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors were excised and weighed, and may be used for further analysis (e.g., western blotting for AR levels).
Signaling Pathway and Workflow
ARV-110's unique mechanism of inducing AR degradation offers a way to overcome resistance mechanisms that affect traditional AR inhibitors.
Caption: Workflow for evaluating ARV-110 efficacy in vitro and in vivo.
Conclusion
The "this compound" designation encompasses a diverse range of therapeutic modalities with distinct mechanisms for overcoming chemotherapy resistance. SGI-110 demonstrates promise in resensitizing platinum-resistant tumors through epigenetic modulation, while ARV-110 provides a novel approach to combat resistance to AR-targeted therapies by inducing degradation of the target protein. This comparative guide highlights the importance of understanding the specific mechanisms of drug resistance to rationally develop and deploy next-generation anticancer agents. Further clinical investigation is warranted to fully elucidate the therapeutic potential of these and other novel agents in overcoming the challenge of cross-resistance in cancer treatment.
References
A Comparative Guide to Predictive Biomarkers for EGFR Inhibitor Response in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of predictive biomarkers for selecting patients with non-small cell lung cancer (NSCLC) who are most likely to respond to treatment with Epidermal Growth Factor Receptor (EGFR) inhibitors. Given that "Anticancer agent 110" is a placeholder, this document focuses on the well-established paradigm of EGFR-targeted therapy, offering a framework for biomarker-driven drug development.
Introduction to EGFR-Targeted Therapy
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell growth and proliferation.[1][2][3] In certain cancers, particularly NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell division and tumor growth.[1][2][4] EGFR tyrosine kinase inhibitors (TKIs) are a class of targeted therapies designed to block the signaling pathways downstream of the mutated EGFR, thereby inhibiting cancer cell proliferation and survival.[3] The efficacy of these inhibitors is highly dependent on the presence of specific EGFR mutations, making biomarker testing essential for patient stratification.[5][6]
Key Predictive Biomarkers for EGFR Inhibitor Response
The most critical biomarkers for predicting response to EGFR TKIs are activating mutations within the EGFR gene itself. However, other molecular alterations can also influence treatment outcomes.
-
EGFR Activating Mutations: These are the primary indicators of sensitivity to EGFR TKIs. The most common are deletions in exon 19 and the L858R point mutation in exon 21.[6][7] Patients with these mutations exhibit significantly higher response rates to EGFR TKIs compared to those with wild-type EGFR.[5][6]
-
EGFR T790M Resistance Mutation: This mutation, located in exon 20, is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[6][8][9] Its detection is crucial for guiding the use of third-generation inhibitors like osimertinib, which are specifically designed to overcome T790M-mediated resistance.
-
EGFR Exon 20 Insertions: This is a rarer class of EGFR mutations that generally confer resistance to standard EGFR TKIs.[7] Specific agents, such as amivantamab, have been developed to target these alterations.[7][10]
-
MET Amplification: Amplification of the MET proto-oncogene can be a mechanism of both primary and acquired resistance to EGFR inhibitors by activating bypass signaling pathways.[11]
Data Presentation: Biomarker Performance
The following table summarizes the predictive value of key biomarkers for different generations of EGFR inhibitors. The data is compiled from numerous clinical trials and real-world evidence.
| Biomarker | EGFR Inhibitor Class | Predicted Outcome | Typical Response Rate | Median Progression-Free Survival (PFS) |
| EGFR Exon 19 Deletion / L858R | 1st/2nd Generation (e.g., Gefitinib, Erlotinib, Afatinib) | High Sensitivity | ~70%[6] | 9-14 months[6] |
| EGFR Exon 19 Deletion / L858R | 3rd Generation (e.g., Osimertinib) | High Sensitivity (First-Line) | ~80% | ~18.9 months[12] |
| EGFR T790M (Acquired Resistance) | 1st/2nd Generation (e.g., Gefitinib, Erlotinib, Afatinib) | Resistance | <10% | 2-4 months |
| EGFR T790M (Acquired Resistance) | 3rd Generation (e.g., Osimertinib) | Sensitivity | ~70% | ~10 months |
| EGFR Exon 20 Insertions | 1st/2nd/3rd Generation TKIs | Resistance | <10% | 2-3 months |
| EGFR Exon 20 Insertions | Bispecific Antibody (e.g., Amivantamab) | Sensitivity | ~40%[10] | ~8.3 months[10] |
| MET Amplification (Acquired Resistance) | EGFR TKIs | Resistance | Variable | Variable |
Experimental Protocols
Accurate and sensitive detection of these biomarkers is paramount for clinical decision-making. The National Comprehensive Cancer Network (NCCN) recommends biomarker testing for all patients with advanced NSCLC.[8][13][14]
1. Sample Collection and Processing:
-
Tissue Biopsy: Formalin-fixed paraffin-embedded (FFPE) tissue from a tumor biopsy or resection is the gold standard.[15]
-
Liquid Biopsy: When a tissue biopsy is not feasible, circulating tumor DNA (ctDNA) from a blood sample can be analyzed.[7] However, a negative result from a liquid biopsy may warrant a subsequent tissue biopsy due to the potential for false negatives.
2. Mutation Detection Methods:
-
Polymerase Chain Reaction (PCR): Methods like real-time PCR (e.g., cobas® EGFR Mutation Test) are highly sensitive for detecting specific, known mutations such as common activating mutations and the T790M mutation.[16]
-
Next-Generation Sequencing (NGS): NGS provides comprehensive analysis by sequencing a panel of cancer-related genes simultaneously, allowing for the detection of both common and rare mutations, as well as other alterations like gene amplifications.[7] This is often recommended as part of a broad molecular profiling approach.[8]
-
Fluorescence In Situ Hybridization (FISH): FISH is used to detect gene copy number variations, such as MET amplification.[16]
Visualizations
Caption: Simplified EGFR signaling pathways involved in cancer cell proliferation and survival.
Caption: Experimental workflow for NSCLC biomarker testing.
Caption: Logical relationship between biomarker status and therapeutic decisions in NSCLC.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Predictive and prognostic markers for epidermal growth factor receptor inhibitor therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive biomarkers in the management of EGFR mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lung.org [lung.org]
- 8. NCCN Recommends Biomarker Testing for All Patients with Newly Diagnosed Non–Small-Cell Lung Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. oncodaily.com [oncodaily.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | Rapidly evolving therapeutic advances for classical EGFR-mutant NSCLC [frontiersin.org]
- 13. Non-Small Cell Lung Cancer: Biomarker Testing Recommendations | NCCN Continuing Education [education.nccn.org]
- 14. jnccn.org [jnccn.org]
- 15. EGFR mutation testing in lung cancer: a review of available methods and their use for analysis of tumour tissue and cytology samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular methods for somatic mutation testing in lung adenocarcinoma: EGFR and beyond - Khoo - Translational Lung Cancer Research [tlcr.amegroups.org]
Head-to-Head Comparison: Anticancer Agent 110 (ARV-110) vs. Compound X (DZ-2384)
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of oncology therapeutics, two novel agents, Anticancer Agent 110 (ARV-110, Bavdegalutamide) and Compound X (DZ-2384), are emerging as promising candidates with distinct mechanisms of action. This guide provides a detailed head-to-head comparison of their preclinical performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
ARV-110 is a first-in-class oral PROteolysis TArgeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR), a key driver in prostate cancer. In contrast, DZ-2384 is a potent, synthetic tubulin inhibitor that disrupts microtubule dynamics, a critical process for cell division in various cancers. Preclinical data suggests that both agents exhibit significant antitumor activity. A key differentiator for DZ-2384 is its reported high safety margin, particularly the lack of neurotoxicity at efficacious doses, a common and dose-limiting side effect of other tubulin-targeting agents. ARV-110 has shown robust efficacy in prostate cancer models, including those resistant to current standard-of-care treatments.
Data Presentation
In Vitro Efficacy
| Parameter | This compound (ARV-110) | Compound X (DZ-2384) |
| Target | Androgen Receptor (AR) | Tubulin |
| Mechanism of Action | AR Degradation | Microtubule Disruption |
| Cell Line | DC50 (nM) * | IC50 (nM) |
| VCaP (Prostate) | ~1[1][2] | Data not available |
| LNCaP (Prostate) | <1[1] | Data not available |
| 22Rv1 (Prostate, AR-V7) | Less effective[1] | Data not available |
| Functional Effects | Inhibition of proliferation, Suppression of PSA expression, Induction of apoptosis in prostate cancer cell lines[1][3] | Potent antitumor activity in models of multiple cancer types[4] |
*DC50: Half-maximal degradation concentration.
In Vivo Efficacy
| Parameter | This compound (ARV-110) | Compound X (DZ-2384) |
| Cancer Model | Dose | Tumor Growth Inhibition (TGI) |
| Enzalutamide-Resistant VCaP Xenograft | 10 mg/kg, p.o., q.d. | 100%[5] |
| MIA PaCa-2 (Pancreatic) Xenograft | Not applicable | Not applicable |
| HT-29 (Colon) Xenograft | Not applicable | Not applicable |
| RS4;11 (Leukemia) Xenograft | Not applicable | Not applicable |
Preclinical Toxicity Profile
| Parameter | This compound (ARV-110) | Compound X (DZ-2384) |
| Reported Toxicities (Clinical - Phase 1/2) | Nausea, fatigue, vomiting, decreased appetite, diarrhea, alopecia[6] | Not in clinical trials |
| Key Preclinical Safety Finding | Generally well-tolerated at effective doses in preclinical models[7] | Lack of peripheral neuropathy at efficacious doses in rats[4][8] |
| Body Weight Loss in Xenograft Models | Not specified | <10% at all doses tested[8] |
Mechanism of Action and Signaling Pathways
This compound (ARV-110) is a heterobifunctional molecule that induces the degradation of the androgen receptor. One end of ARV-110 binds to the AR, and the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the AR, marking it for degradation by the proteasome. The degradation of AR disrupts downstream signaling pathways that are crucial for prostate cancer cell survival and proliferation.
Compound X (DZ-2384) targets tubulin, a key component of microtubules. It binds to the vinca domain of tubulin in a distinct manner that imparts unique effects on microtubule dynamics. This interaction disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells. Its unique binding mode is thought to preserve the microtubule integrity in non-dividing cells, such as neurons, thereby reducing neurotoxicity.[4][8]
Mandatory Visualization
Caption: Mechanism of action of this compound (ARV-110).
Caption: Mechanism of action of Compound X (DZ-2384).
Experimental Protocols
Western Blot for AR Degradation by ARV-110
This protocol outlines the detection and quantification of AR protein levels in prostate cancer cell lines following treatment with ARV-110.[1]
-
Cell Culture and Treatment:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of ARV-110 (e.g., 0.1 nM to 1000 nM) or a vehicle control (DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and then separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated overnight at 4°C with a primary antibody against AR and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Efficacy Study of DZ-2384
The following is a general protocol for assessing the in vivo antitumor efficacy of DZ-2384 in xenograft models, based on published studies.[8]
-
Tumor Implantation:
-
Human cancer cells (e.g., MIA PaCa-2, HT-29) are subcutaneously injected into immunocompromised mice.
-
Tumors are allowed to grow to a palpable size.
-
-
Treatment:
-
Mice are randomized into treatment and control groups.
-
DZ-2384 is administered intravenously at specified doses (e.g., 0.7 mg/m² or 9 mg/m²).
-
A control group receives a vehicle solution.
-
-
Monitoring and Endpoints:
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
The study continues for a predetermined period or until tumors in the control group reach a specified size.
-
Primary endpoints include tumor growth inhibition and changes in survival.
-
Cytotoxicity Assay (General Protocol)
-
Cell Seeding:
-
Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
-
Compound Treatment:
-
Cells are treated with a range of concentrations of the test compound (ARV-110 or DZ-2384) or a vehicle control.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay.
-
The absorbance or fluorescence is read using a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Apoptosis Assay (General Protocol - Annexin V Staining)
-
Cell Treatment:
-
Cells are treated with the test compound at various concentrations for a defined period.
-
-
Cell Staining:
-
Cells are harvested and washed with PBS.
-
Cells are then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry.
-
Annexin V-positive, PI-negative cells are identified as early apoptotic cells, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Conclusion
This compound (ARV-110) and Compound X (DZ-2384) represent two distinct and promising approaches to cancer therapy. ARV-110's targeted degradation of the androgen receptor offers a novel strategy to overcome resistance in prostate cancer. DZ-2384's unique interaction with tubulin demonstrates potent, broad-spectrum antitumor activity with a potentially superior safety profile, notably the absence of neurotoxicity. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of both agents and to identify the patient populations most likely to benefit from these innovative treatments. This head-to-head comparison provides a foundational guide for the scientific community to evaluate and build upon these promising findings.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. diazonpharmaceuticals.com [diazonpharmaceuticals.com]
- 5. researchgate.net [researchgate.net]
- 6. urotoday.com [urotoday.com]
- 7. researchgate.net [researchgate.net]
- 8. The synthetic diazonamide DZ-2384 has distinct effects on microtubule curvature and dynamics without neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Imidazotetrazines in Glioblastoma Patient-Derived Xenograft Models: A Comparative Analysis
While specific efficacy data for "Anticancer agent 110" in patient-derived xenograft (PDX) models is not publicly available, this guide provides a comparative analysis of temozolomide, a prominent member of the imidazotetrazine class, against other standard-of-care chemotherapeutic agents in glioblastoma multiforme (GBM) PDX models. This report is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical performance of this class of compounds.
Temozolomide (TMZ) is a DNA alkylating agent that has become a cornerstone of GBM treatment. Its mechanism of action involves the methylation of DNA, which triggers a cascade of cellular events leading to cell cycle arrest and apoptosis.[1][2][3] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered a more clinically relevant preclinical model compared to traditional cell line-derived xenografts, as they better recapitulate the heterogeneity and microenvironment of the original tumor.
Comparative Efficacy in Glioblastoma PDX Models
The following table summarizes the tumor growth inhibition (TGI) of temozolomide compared to other standard-of-care agents, cisplatin and paclitaxel, in glioblastoma PDX models. It is important to note that direct head-to-head studies comparing these three agents in the same PDX models are limited. The data presented is a composite from various studies to provide a representative comparison.
| Anticancer Agent | PDX Model (Cancer Type) | Dosage Regimen | Tumor Growth Inhibition (TGI) (%) | Reference |
| Temozolomide | Glioblastoma Multiforme (GBM) | 100 mg/kg, oral, daily for 5 days | 85% (in 22 of 26 models showing a response) | [4] |
| Cisplatin | Glioblastoma Multiforme (GBM) | 6 mg/kg, intraperitoneal, once weekly | Moderate | [5] |
| Paclitaxel | Glioblastoma Multiforme (GBM) | 15 mg/kg, intravenous, twice weekly | Significant tumor growth delay | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical studies. The following sections outline the typical experimental protocols for evaluating the efficacy of temozolomide, cisplatin, and paclitaxel in GBM PDX models.
Patient-Derived Xenograft (PDX) Model Establishment
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection of glioblastoma.
-
Implantation: A small fragment of the tumor tissue (typically 2-3 mm³) is subcutaneously or orthotopically (intracranially) implanted into immunodeficient mice (e.g., NOD-scid gamma mice).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). For subcutaneous models, tumor volume is typically measured with calipers. For orthotopic models, tumor growth can be monitored by bioluminescence imaging. Once tumors reach a larger size (e.g., 1000 mm³), they can be harvested and passaged into new cohorts of mice for expansion and subsequent drug efficacy studies.[7]
Drug Administration
Temozolomide:
-
Vehicle: Typically prepared in a 0.5% carboxymethylcellulose (CMC) solution.
-
Dose: 50-100 mg/kg body weight.
-
Route of Administration: Oral gavage.
-
Schedule: Daily for 5 consecutive days, followed by a 23-day rest period, mimicking the clinical regimen.[8]
Cisplatin:
-
Vehicle: Saline solution (0.9% NaCl).
-
Dose: 3-6 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
Paclitaxel:
-
Vehicle: A mixture of Cremophor EL, ethanol, and saline.
-
Dose: 10-20 mg/kg body weight.
-
Route of Administration: Intravenous (i.v.) injection.
-
Schedule: Twice weekly.[10]
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the signaling pathway of temozolomide and a typical experimental workflow for evaluating anticancer agents in PDX models.
References
- 1. DNA damage induced by temozolomide signals to both ATM and ATR: role of the mismatch repair system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures [frontiersin.org]
- 5. Continuous dose-intense temozolomide and cisplatin in recurrent glioblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synergic antitumor effects of paclitaxel and temozolomide co-loaded in mPEG-PLGA nanoparticles on glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSIG-18. MODELING TEMOZOLOMIDE RESISTANCE WITH GLIOBLASTOMA PATIENT DERIVED XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uhs.nhs.uk [uhs.nhs.uk]
- 9. bccancer.bc.ca [bccancer.bc.ca]
- 10. scispace.com [scispace.com]
Safety Operating Guide
Navigating the Safe Disposal of Investigational Anticancer Agent 110: A Procedural Guide
Disclaimer: "Anticancer Agent 110" is a placeholder for a hypothetical investigational compound. The following guidelines provide essential, general procedures for the proper disposal of cytotoxic anticancer agents in a research setting. Researchers must always consult the specific Safety Data Sheet (SDS) and institutional guidelines for any new compound, as disposal procedures are highly specific to the chemical properties, toxicity, and regulatory requirements of a particular substance.[1]
The responsible management of investigational anticancer agents is paramount to ensuring the safety of laboratory personnel and minimizing environmental contamination.[2] These cytotoxic compounds are designed to inhibit cell growth and can pose significant health risks if not handled and disposed of correctly.[2][3] A comprehensive safety program involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).[1]
I. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Gloves: Wear double chemotherapy-tested gloves (e.g., nitrile).[4][5] The outer glove should be changed immediately if contaminated, and both gloves should be changed regularly.[5]
-
Gown: A disposable, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs is required.[5]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[2][5]
-
Respiratory Protection: If there is a risk of aerosolization and work is not performed within a certified Biological Safety Cabinet (BSC) or chemical fume hood, a respirator may be necessary.[5]
II. Waste Segregation and Container Specifications
Proper segregation of waste contaminated with cytotoxic agents at the point of generation is a critical first step in the disposal process.[1][2] All materials that come into contact with anticancer agents are potentially contaminated and must be handled as hazardous waste.[1]
| Waste Category | Description | Recommended Container | Disposal Pathway |
| Bulk Hazardous Waste | Unused or expired "this compound," concentrated stock solutions, grossly contaminated materials, and any syringe containing more than a residual amount (e.g., >0.1 ml).[2][4] | Black , RCRA-regulated hazardous waste container, clearly labeled "Hazardous Waste" and the agent's name.[2][4] | Hazardous waste incineration.[2][3][6] |
| Trace Waste (Solids) | Items with minimal residual contamination, such as empty vials, flasks, plasticware, contaminated gowns, gloves, and wipes. Must contain less than 3% of the original volume.[2] | Yellow , chemotherapy waste container.[2][7] | Incineration.[7] |
| Trace Waste (Sharps) | Used syringes (with no visible residual drug), needles, and other contaminated sharps. Needles should not be recapped, bent, or broken.[2][4] | Yellow , puncture-resistant "Chemo Sharps" container.[2][7] | Incineration.[7] |
| Liquid Waste | Used liquid waste from cell cultures or other procedures. | Leak-proof glass or plastic container with a tight-fitting lid, labeled as "Chemotherapeutic Waste".[8] | Collection by Environmental Health & Safety (EHS) for chemical waste disposal.[8] |
III. Step-by-Step Disposal Protocol
A. At the Point of Generation:
-
Immediate Segregation: Immediately following an experimental procedure, segregate waste into the appropriate, clearly labeled containers as detailed in the table above.[2]
-
Bulk Waste: Carefully place any unused "this compound" and materials with significant contamination into the designated black RCRA hazardous waste container.[2]
-
Trace Solids: Place contaminated gloves, gowns, bench pads, and empty vials into the yellow chemotherapy waste container.[2][7]
-
Trace Sharps: Immediately place used syringes and needles into the yellow, puncture-resistant "Chemo Sharps" container.[2]
B. Container Management and Labeling:
-
Do Not Overfill: Waste containers should not be filled more than three-quarters full to prevent spills and facilitate safe sealing.[1]
-
Secure Sealing: Ensure all containers are securely sealed when not in use and before transport.[1][9]
-
Clear Labeling: Label all waste containers clearly with "Hazardous Waste," "Chemotherapeutic Waste," the name of the agent ("this compound"), and the date of accumulation.[2][8]
C. Decontamination of Work Surfaces:
After completing work and waste disposal, all potentially contaminated surfaces must be decontaminated.[10]
-
Initial Cleaning (Detergent): Wipe the work surface with a detergent solution using a low-lint wipe in unidirectional strokes.[1][9] Dispose of the wipe in the appropriate hazardous waste container.[1]
-
Rinsing: Using a new wipe moistened with sterile water, rinse the surface to remove any residual detergent.[1]
-
Final Decontamination (Alcohol): Wipe the surface again with 70% isopropyl alcohol and allow it to air dry completely.[1][9]
D. Final Disposal and Pickup:
-
Storage: Store sealed and labeled waste containers in a designated, secure area away from general traffic.
-
Documentation and Pickup: Follow your institution's specific procedures for hazardous waste documentation and to schedule a pickup by trained Environmental Health and Safety (EHS) personnel.[1][8] Do not dispose of any chemotherapeutic waste in regular trash, biohazard bags, or down the sanitary sewer.[8]
IV. Spill Management
Spills must be cleaned up immediately by properly trained and protected personnel.[9]
-
Alert Personnel: Secure the area and alert others.
-
Utilize Spill Kit: Use a designated chemotherapy spill kit, which should be readily available in all areas where these agents are handled.[9][10]
-
Containment: For liquid spills, use the absorbent pads from the spill kit to contain the spill.[5][9]
-
Cleaning: Clean the area thoroughly with a detergent solution, followed by clean water.[5][9]
-
Disposal: All cleanup materials must be disposed of as bulk hazardous waste in the black RCRA container.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of waste generated from work with "this compound".
Caption: Logical workflow for handling and disposing of anticancer agent waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.ca [danielshealth.ca]
- 4. web.uri.edu [web.uri.edu]
- 5. uwyo.edu [uwyo.edu]
- 6. Methods for Disposing of Cancer Drugs Generated at Home | Guidelines and Solutions | Stericycle [stericycle.com]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. Procedure: Chemotherapy Administration, Handling and Disposal of Chemotherapy Materials [depts.washington.edu]
- 10. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for Anticancer Agent 110
Disclaimer: Anticancer Agent 110 is a representative compound. The following safety protocols are based on established guidelines for handling highly potent cytotoxic drugs.[1][2] All personnel must receive documented training on these procedures before handling this or any similar agent.[3]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.[2][4] The primary routes of occupational exposure to anticancer agents include inhalation of drug dusts, skin absorption, and ingestion from contaminated surfaces.[5][6][7]
Hierarchy of Controls
To minimize exposure to this compound, a hierarchy of controls must be implemented. This approach prioritizes engineering and administrative controls to provide the highest level of protection, with Personal Protective Equipment (PPE) serving as the final barrier.
Caption: Hierarchy of controls for minimizing exposure.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent skin and mucosal contact with this compound.[7] All PPE should be designated for use with chemotherapy drugs.[8] There is no safe level of exposure to cytotoxic drugs.[3][9]
Table 1: PPE Requirements by Activity
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | 1 Pair (Chemo-rated) | Not Required | Not Required | Not Required |
| Storage & Transport | 1 Pair (Chemo-rated) | Not Required | Not Required | Not Required |
| Compounding (in BSC) | 2 Pairs (Chemo-rated) | Required (Chemo-rated) | Required (Face Shield/Goggles) | Not Required (if BSC certified) |
| Administration | 2 Pairs (Chemo-rated) | Required (Chemo-rated) | Required (Face Shield/Goggles) | Required (N95 Respirator) |
| Spill Cleanup | 2 Pairs (Heavy-duty) | Required (Chemo-rated) | Required (Face Shield & Goggles) | Required (N95 or higher) |
| Waste Disposal | 2 Pairs (Chemo-rated) | Required (Chemo-rated) | Recommended | Not Required |
PPE Specifications:
-
Gloves: Must be powder-free nitrile gloves tested according to ASTM D6978 standards.[8][10] Double gloving is required for all direct handling activities. The inner glove should be worn under the gown cuff and the outer glove over the cuff.[10] Gloves must be changed every 2-3 hours or immediately if torn, punctured, or contaminated.[4][10] Vinyl gloves are not permitted.[10]
-
Gowns: Must be disposable, lint-free, low-permeability gowns, such as those made from polyethylene-coated polypropylene.[8][10] Gowns must close in the back, have long sleeves, and tight-fitting elastic or knit cuffs.[4][9]
-
Eye and Face Protection: A full-face shield is preferred to protect against splashes.[4] If a face shield is not used, safety goggles must be worn with a fluid-resistant mask.[4]
-
Respiratory Protection: A NIOSH-certified N95 respirator or higher is required when there is a risk of aerosolization outside of a biological safety cabinet (BSC), such as during spill cleanup or certain administration procedures.[9][10]
Operational and Disposal Plans
A comprehensive plan for handling and disposal is essential for laboratory safety.[8] All procedures should be performed in a designated area with restricted access.[5]
Workflow for Handling this compound
Caption: Step-by-step workflow for handling this compound.
Procedural Guidance:
A. Donning (Putting On) PPE Sequence: [9]
-
Don shoe covers and hair covers.
-
Perform hand hygiene.
-
Don inner pair of chemotherapy-rated gloves.
-
Don chemotherapy-rated gown, ensuring cuffs of inner gloves are tucked under the gown sleeves.
-
Don outer pair of chemotherapy-rated gloves, ensuring they cover the gown cuffs completely.
-
Don respiratory protection (N95 respirator), ensuring a proper fit-check.
-
Don eye and face protection (face shield or goggles).
B. Doffing (Removing) PPE Sequence: [9][10]
-
Remove the outer pair of gloves. Dispose of in a designated chemotherapy waste container.
-
Remove the gown by rolling it inside-out to contain contamination. Dispose of it.
-
Perform hand hygiene.
-
Remove face shield or goggles from the back.
-
Remove respirator.
-
Remove inner pair of gloves.
-
Perform thorough hand hygiene with soap and water.
-
Secure the Area: Immediately restrict access to the spill area. Post warning signs.
-
Don PPE: Wear two pairs of chemotherapy-rated gloves, a disposable gown, eye protection, and an N95 respirator.
-
Containment: Use a chemotherapy spill kit. Cover liquid spills with absorbent pads; cover solid spills with wet absorbent pads.
-
Cleanup: Carefully clean the area from the outer edge towards the center. Clean the area three times with a detergent solution followed by clean water.
-
Disposal: All cleanup materials must be disposed of as hazardous chemotherapy waste.
D. Waste Disposal Plan:
All waste contaminated with this compound must be segregated and treated as hazardous waste.[11] Improperly disposed pharmaceutical waste can contaminate landfills and waterways.[12]
Table 2: Waste Segregation and Disposal Plan
| Waste Type | Description | Container | Disposal Method |
| Trace Chemotherapy Waste | Items containing less than 3% of the original drug weight (e.g., used gloves, gowns, empty vials, IV bags, tubing).[8] | Yellow, labeled "Trace Chemotherapy Waste" | Incineration at a regulated medical waste facility. |
| Bulk Chemotherapy Waste (RCRA-regulated) | Items containing more than 3% of the original drug weight (e.g., partially full vials, syringes, expired drug). | Black, labeled "Hazardous Waste - Chemotherapy"[11] | Managed as hazardous chemical waste according to federal and state regulations.[11] |
| Sharps Waste | Needles, syringes, and other sharp items contaminated with the agent. | Puncture-resistant, leak-proof, labeled "Chemotherapy Sharps" | Incineration. Do not recap needles.[11] |
Any unused or expired agent should be returned to the pharmacy or disposed of as bulk hazardous waste; it should never be flushed down the toilet or placed in regular trash.[12][13]
References
- 1. academic.oup.com [academic.oup.com]
- 2. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. safety.caltech.edu [safety.caltech.edu]
- 7. ipservices.care [ipservices.care]
- 8. benchchem.com [benchchem.com]
- 9. halyardhealth.com [halyardhealth.com]
- 10. aaha.org [aaha.org]
- 11. web.uri.edu [web.uri.edu]
- 12. patientpower.info [patientpower.info]
- 13. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
